FLLL32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H10O4 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
1-acetyl-5-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O4/c1-8(17)9-4-2-5-10-13(9)15(19)11-6-3-7-12(18)14(11)16(10)20/h2-7,18H,1H3 |
Clé InChI |
RROLKYCVTJGMND-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
FLLL32: A Deep Dive into its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
FLLL32, a novel analog of curcumin, has emerged as a potent anti-cancer agent by selectively targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, presenting key data, experimental methodologies, and visual representations of the underlying molecular interactions.
Core Mechanism: Inhibition of the STAT3 Signaling Pathway
This compound is specifically designed to inhibit the constitutive activation of STAT3, a transcription factor frequently overexpressed and activated in a wide range of human cancers, including multiple myeloma, glioblastoma, liver, colorectal, pancreatic, breast, and osteosarcoma. Its primary mechanism involves the direct inhibition of STAT3 phosphorylation, a critical step for its activation, dimerization, and subsequent translocation to the nucleus.
Molecular docking studies have suggested that this compound is designed to bind to both the Janus Kinase 2 (JAK2) and the SH2 domain of STAT3, which is crucial for STAT3 dimerization. This dual-targeting capability contributes to its potent inhibitory effects.
The inhibition of STAT3 phosphorylation at tyrosine residue 705 (Y705) by this compound has been consistently demonstrated across numerous cancer cell lines. This leads to a cascade of downstream effects, including the suppression of STAT3 DNA binding activity and the reduced expression of STAT3 target genes that are critical for tumor cell proliferation, survival, and angiogenesis.
Signaling Pathway Diagram
Induction of Apoptosis
A significant consequence of STAT3 inhibition by this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is evidenced by the activation of key apoptotic markers, including the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP). Studies have shown that this compound's pro-apoptotic effects are caspase-dependent.
In some cancer types, such as oral cancer, this compound-induced apoptosis is also mediated through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound treatment leads to the activation of caspase-8, caspase-9, and caspase-3, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways.
Apoptosis Induction Workflow
Downregulation of Key Oncogenic Proteins
By inhibiting STAT3, this compound effectively downregulates the expression of several STAT3 target genes that are crucial for cancer cell survival and proliferation. These include:
-
Cyclin D1: A key regulator of the cell cycle.
-
Bcl-2 and Survivin: Anti-apoptotic proteins that protect cancer cells from cell death.
-
VEGF (Vascular Endothelial Growth Factor): A critical factor in angiogenesis, the formation of new blood vessels that supply tumors.
-
MMP2 (Matrix Metalloproteinase-2): An enzyme involved in tumor invasion and metastasis.
-
DNMT1 and TWIST1: Other common STAT3 downstream targets.
Selectivity and Potency
This compound demonstrates a notable degree of selectivity for STAT3. It shows little to no inhibitory effect on the phosphorylation of STAT1 stimulated by IFN-γ. Furthermore, kinase profiling assays have revealed that this compound has minimal inhibitory activity against a panel of other tyrosine kinases, including those with SH2 or both SH2 and SH3 domains, as well as other protein and lipid kinases such as mTOR and ERK.
Importantly, this compound has been shown to be more potent than its parent compound, curcumin, and other previously reported JAK2 and STAT3 inhibitors in inhibiting the viability of various cancer cells.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OSA8 | Canine Osteosarcoma | ~1.45 |
| SJSA | Human Osteosarcoma | ~0.75 |
| HSC-3 | Oral Cancer | Not specified |
| SCC-9 | Oral Cancer | Not specified |
Data extrapolated from logarithmic curves in the cited study.
Experimental Protocols
Western Blot Analysis for Protein Phosphorylation and Expression
-
Cell Treatment: Cancer cells are seeded and allowed to adhere overnight. The cells are then treated with various concentrations of this compound (e.g., 2.5-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for p-STAT3 (Y705), total STAT3, cleaved caspase-3, PARP, and other proteins of interest. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
STAT3 DNA Binding Activity
FLLL32: A Technical Guide to a Potent STAT3 Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of FLLL32, a novel small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This compound, a synthetic analog of curcumin (B1669340), has demonstrated significant potential as an anti-cancer agent by targeting the constitutively activated STAT3 pathway, which is a hallmark of many human cancers.[1][2][3] This guide details its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Chemical Properties and Synthesis
This compound is a structurally modified analog of curcumin, the primary bioactive compound in turmeric.[1] Curcumin itself has shown anti-cancer properties, but its clinical application is limited by poor bioavailability and rapid metabolism.[2][3] this compound was designed to overcome these limitations. The key structural modification involves replacing the two hydrogen atoms on the central carbon of curcumin's reactive β-diketone moiety with a spiro-cyclohexyl ring.[2][4] This change locks the molecule in a specific conformation, which is proposed to prevent enolization, thereby conferring greater stability and enhancing its specific interaction with the STAT3 protein.[2][4][5][6]
| Property | Value |
| Chemical Formula | C27H30O6 |
| Molecular Weight | 464.55 g/mol |
| Appearance | Powder |
| Solubility | DMSO: 85 mg/mL (182.97 mM), Ethanol: 24 mg/mL (51.66 mM)[7] |
Mechanism of Action: STAT3 Pathway Inhibition
The STAT3 signaling pathway is a critical mediator of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[8][9] In many cancers, this pathway is persistently activated, promoting tumorigenesis. This compound exerts its anti-tumor effects by effectively inhibiting this pathway through a multi-faceted approach.
The Canonical STAT3 Signaling Pathway: The pathway is typically initiated when cytokines (e.g., IL-6) or growth factors bind to their cell surface receptors.[8][10][11] This activates receptor-associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 monomers.[10] JAKs subsequently phosphorylate STAT3 at a critical tyrosine residue, Tyr705.[3][8][10] This phosphorylation event is crucial as it induces the formation of STAT3 homodimers through reciprocal SH2 domain interactions.[1][10][11] These dimers then translocate into the nucleus, bind to specific DNA sequences, and promote the transcription of downstream target genes involved in cell survival (e.g., Bcl-xL, Survivin) and proliferation (e.g., Cyclin D1).[5][9][12]
This compound's Inhibitory Actions: this compound was specifically designed to target both the upstream kinase JAK2 and the STAT3 protein itself.[1][13] Its primary mechanisms of inhibition include:
-
Inhibition of JAK2 Kinase Activity: this compound directly inhibits the kinase activity of JAK2, an upstream activator of STAT3. By doing so, it prevents the initial phosphorylation of the STAT3 monomer.[1] In comparative studies, a 5 µM concentration of this compound resulted in an approximate 75% reduction in JAK2 kinase activity.[1]
-
Inhibition of STAT3 Phosphorylation: this compound potently inhibits the phosphorylation of STAT3 at the Tyr705 residue.[1][2][3] This is a critical step, as unphosphorylated STAT3 cannot dimerize. The compound has been shown to block STAT3 phosphorylation induced by cytokines like IL-6 and Interferon-α (IFNα).[1][14][15]
-
Inhibition of STAT3 Dimerization and DNA Binding: By preventing phosphorylation, this compound effectively blocks the formation of STAT3 dimers. This, in turn, inhibits the DNA binding activity of STAT3, preventing the transcription of its target genes.[1][3][4]
-
Induction of STAT3 Degradation: Some studies have shown that this compound treatment can lead to a decrease in total STAT3 protein levels, suggesting it may induce proteasome-mediated degradation of STAT3.[4]
Specificity: A key advantage of this compound is its specificity for STAT3. Studies have shown that this compound effectively inhibits STAT3 phosphorylation while having no impact on the phosphorylation of the closely related STAT1 and STAT2 proteins, even when stimulated by IFNα.[1][5] Furthermore, this compound exhibits little inhibitory effect on other kinases such as AKT2, EGFR, and Src.[1]
Quantitative Data Presentation
This compound has demonstrated potent anti-cancer activity across a wide range of preclinical models, consistently showing superior efficacy compared to curcumin and other STAT3 inhibitors.[1][3][4][16]
Table 1: In Vitro Efficacy of this compound (IC50 Values for Cell Viability)
| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) | Reference |
| Canine OSA Lines | ||||
| OSA8 | Osteosarcoma | ~1.45 | 72 | [4] |
| OSA16 | Osteosarcoma | ~0.75 | 72 | [4] |
| D17 | Osteosarcoma | ~1.25 | 72 | [4] |
| Human OSA Lines | ||||
| SJSA | Osteosarcoma | ~1.35 | 72 | [4] |
| U2OS | Osteosarcoma | ~1.30 | 72 | [4] |
| Human Oral Cancer | ||||
| HSC-3 | Oral Squamous Cell Carcinoma | ~4.0 | 96 | [17][18] |
| SCC-9 | Oral Squamous Cell Carcinoma | < 16 (approx. 90% reduction at 16µM) | 24 | [17][19] |
| Other Human Cancers | ||||
| MDA-MB-231 | Breast Cancer | < 5.0 | 72 | [1] |
| PANC-1 | Pancreatic Cancer | < 5.0 | 72 | [1] |
Note: IC50 values can vary based on the specific assay conditions and cell lines used.
Table 2: Comparative Efficacy of this compound vs. Other Inhibitors (IC50 in µM)
| Compound | HCT116 (Colorectal) | U87 (Glioblastoma) | U266 (Multiple Myeloma) | SNU449 (Liver) |
| This compound | 2.2 | 3.8 | 3.5 | 4.2 |
| Curcumin | >30 | >30 | >30 | >30 |
| Stattic | 14.5 | 18.2 | 15.6 | 16.5 |
| S3I-201 | 25.6 | >50 | >50 | >50 |
| WP1066 | 4.8 | 6.5 | 5.5 | 5.8 |
| AG490 | >50 | >50 | >50 | >50 |
Data adapted from Lin et al., demonstrating this compound's higher potency.[3]
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Details | Outcome | Reference |
| Breast Cancer (MDA-MB-231) | Mouse Xenograft | Not specified | Significantly reduced tumor burdens | [1][3] |
| Osteosarcoma (SJSA) | Murine Xenograft | Not specified | Inhibition of tumor growth | [15][20] |
| Osteosarcoma (OS-33) | Murine Xenograft | Not specified | Inhibition of tumor growth | [15][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
4.1 Cell Viability Assay (MTT-based)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
1. Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells/well in triplicate. Allow cells to attach overnight at 37°C in a 5% CO₂ incubator.
-
2. Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.5 to 30 µmol/L) in the appropriate cell culture medium. Treat cells with the different concentrations of this compound or a DMSO vehicle control for 72 hours.[1]
-
3. MTT Addition: Add 25 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3.5 hours at 37°C.[1]
-
4. Solubilization: Add 100 µL of N,N-dimethylformamide (DMF) or DMSO solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
5. Data Acquisition: Read the absorbance at 450 nm or 570 nm using a microplate reader the following day.[1]
-
6. Analysis: Calculate cell viability as a percentage of the DMSO-treated control. Determine the IC50 values using appropriate software (e.g., Sigma Plot, GraphPad Prism) by plotting viability against the log concentration of this compound.[1][4]
4.2 Western Blot Analysis for STAT3 Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of STAT3 and the expression of downstream target proteins.
-
1. Cell Treatment: Seed 1-2 x 10⁶ cells in 6-well plates. Once attached, treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) or DMSO for a specified time (e.g., 24 hours).[1][21]
-
2. (Optional) Cytokine Stimulation: For induced phosphorylation, serum-starve cells for 24 hours. Pre-treat with this compound (e.g., 10 µM) for 2 hours, then add a cytokine like IL-6 or IFNα (e.g., 50 ng/ml) for 30 minutes before harvesting.[1]
-
3. Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21] Scrape the cells and clarify the lysate by centrifugation (≥10,000 x g for 10 minutes at 4°C).[10][21]
-
4. Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[21]
-
5. SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2][22]
-
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2][22]
-
Incubate the membrane overnight at 4°C with primary antibodies (1:1000 dilution) against phospho-STAT3 (Tyr705), total STAT3, and downstream targets (e.g., Cyclin D1, Survivin, Bcl-2). A loading control like GAPDH or β-actin should also be probed.[1][2][3][22]
-
Wash the membrane three times with TBST.[2]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][22]
-
-
7. Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[22] Quantify band intensity using software like ImageJ.[1]
4.3 Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the induction of apoptosis by this compound.
-
1. Cell Treatment: Treat cells with this compound or a vehicle control for the desired time (e.g., 24-48 hours) to induce apoptosis.[2]
-
2. Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA, then combine with the supernatant and collect by centrifugation.[2]
-
3. Washing: Wash the cells twice with cold PBS.[2]
-
4. Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[2]
-
5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
6. Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. As a potent and specific dual inhibitor of JAK2 and STAT3, it effectively circumvents the limitations of its parent compound, curcumin.[1][2] Extensive preclinical data have demonstrated its ability to inhibit STAT3 signaling, suppress cell proliferation, and induce apoptosis in a wide array of cancer cell lines, with proven efficacy in in vivo models.[1][3][4][15] The detailed protocols provided herein serve as a guide for researchers aiming to further investigate and validate the therapeutic potential of this compound. Further comprehensive pharmacokinetic and toxicology studies are essential to facilitate its successful translation into a clinical setting for the treatment of cancers dependent on STAT3 signaling.[2]
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | JAK | STAT | Apoptosis | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two small molecule compounds, LLL12 and this compound, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
FLLL32: A Technical Guide to a Potent STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FLLL32 is a novel, semi-synthetic analog of curcumin (B1669340), designed through structure-based modifications to enhance its stability and target specificity towards Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and chemoresistance. This compound was developed to overcome the limitations of curcumin, such as poor bioavailability and metabolic instability, by conformationally restricting the reactive β-diketone moiety. This is achieved by replacing the two hydrogen atoms on the central carbon of curcumin's heptadienone chain with a spiro-cyclohexyl ring.[1][2] This modification confers greater stability and a more specific and improved interaction with the Src Homology 2 (SH2) domain of STAT3, a critical region for its dimerization and subsequent nuclear translocation.[1] Preclinical studies have demonstrated that this compound is a potent inhibitor of STAT3 phosphorylation and DNA binding activity, leading to the downregulation of STAT3 target genes and the induction of apoptosis in a wide range of cancer cell lines. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Discovery and Design
The development of this compound was born out of the therapeutic potential and inherent limitations of curcumin, a natural polyphenol found in turmeric.[2] While curcumin exhibits a broad spectrum of anti-cancer properties, its clinical utility is hampered by poor bioavailability and rapid in vivo metabolism.[2] To address these shortcomings, this compound was rationally designed as a curcumin analog with superior biochemical properties.[1][3]
The key structural modification in this compound is the substitution of the two acidic protons on the central methylene (B1212753) carbon of the β-diketone moiety with a spiro-cyclohexyl group. This modification locks the molecule in a diketone form, preventing the keto-enol tautomerism that contributes to curcumin's instability. This structural constraint is also predicted to enhance the binding affinity and specificity of this compound for the SH2 domain of STAT3.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction. While a detailed, step-by-step protocol from a primary peer-reviewed source remains to be fully elucidated in the provided search results, the general principle involves the reaction of two equivalents of a vanillin (B372448) derivative with a cyclic diketone.
Conceptual Synthesis Protocol
A plausible synthetic route, based on the synthesis of similar curcumin analogs, would involve the following steps:
-
Activation of vanillin: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is first protected or activated to facilitate the condensation reaction.
-
Condensation Reaction: The activated vanillin derivative is then reacted with a suitable spiro-dianion precursor of cyclohexane-1,3-dione under basic conditions.
-
Purification: The crude product is then purified using standard laboratory techniques such as column chromatography to yield the final this compound compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the targeted inhibition of the STAT3 signaling pathway. This pathway, when constitutively activated, promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis.
Inhibition of STAT3 Phosphorylation and Dimerization
This compound directly interferes with the activation of STAT3 by inhibiting its phosphorylation at the critical tyrosine 705 residue (pSTAT3).[2] This phosphorylation event, mediated by upstream kinases such as Janus kinase 2 (JAK2), is essential for the formation of STAT3 homodimers. By preventing phosphorylation, this compound effectively blocks the dimerization of STAT3 monomers.
Inhibition of STAT3 DNA Binding and Gene Transcription
The unphosphorylated STAT3 monomers are unable to translocate to the nucleus and bind to the DNA promoter regions of their target genes. Consequently, this compound treatment leads to a significant reduction in the expression of STAT3-regulated genes, including key proteins involved in cell cycle progression (e.g., Cyclin D1), apoptosis inhibition (e.g., Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[4][5]
Induction of Apoptosis
By downregulating anti-apoptotic proteins and disrupting pro-survival signaling, this compound induces programmed cell death, or apoptosis, in cancer cells. This is evidenced by the activation of caspases (caspase-3, -8, and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP).[6][7]
The signaling pathway of this compound's mechanism of action is depicted below:
Caption: Mechanism of action of this compound in inhibiting the STAT3 signaling pathway.
Quantitative Data Summary
The potency of this compound has been evaluated across a variety of cancer cell lines, consistently demonstrating superior activity compared to its parent compound, curcumin.
| Cell Line Type | Cell Line | IC50 (µM) | Reference |
| Osteosarcoma | OSA8 | ~1.2 | [1] |
| OSA16 | ~1.45 | [1] | |
| D17 | ~1.0 | [1] | |
| SJSA | ~0.75 | [1] | |
| U2OS | ~1.3 | [1] | |
| Rhabdomyosarcoma | RH28 | Not specified | [4] |
| RH30 | Not specified | [4] | |
| RD2 | Not specified | [4] | |
| Oral Cancer | HSC-3 | ~4.0 (at 24h) | [6][7] |
| SCC-9 | ~4.0 (at 24h) | [6][7] | |
| Melanoma | A375 | 1.3 | [8] |
| 1106 MEL | > 8.0 | [8] | |
| 1259 MEL | > 8.0 | [8] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the discovery and efficacy of this compound.
Chemical Synthesis of this compound
As a detailed experimental protocol is not available in the provided search results, a general procedure for the synthesis of diarylidene-spiro-cycloalkanones is described.
-
Materials: Vanillin, cyclohexanone (B45756), a suitable solvent (e.g., ethanol (B145695) or methanol), and a base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide).
-
Procedure:
-
Dissolve vanillin and cyclohexanone in the chosen solvent in a round-bottom flask.
-
Slowly add the base catalyst to the mixture while stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified duration.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).[1]
-
Assess cell viability using a commercially available assay kit, such as the CyQUANT® Cell Proliferation Assay Kit, which measures cellular DNA content.[1]
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).[1]
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat cancer cells with this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and stain with Annexin V-FITC and propidium (B1200493) iodide (PI).
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of specific proteins in the STAT3 signaling pathway.
-
Procedure:
-
Treat cells with this compound for a specified duration and lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies specific for pSTAT3, total STAT3, and other proteins of interest (e.g., Cyclin D1, Bcl-xL, cleaved PARP, caspases).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The general experimental workflow for evaluating this compound is illustrated in the following diagram:
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Through rational drug design, this curcumin analog overcomes the inherent limitations of its natural predecessor, offering enhanced stability and potent, specific inhibition of the oncogenic STAT3 signaling pathway. The robust preclinical data, demonstrating its efficacy in a multitude of cancer models, underscore the therapeutic potential of this compound. Further investigation into its pharmacokinetic and toxicological profiles is warranted to pave the way for its potential clinical translation as a novel anti-cancer agent.
References
- 1. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis of arylidene cycloalkanones in continuous flow [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. sphinxsai.com [sphinxsai.com]
FLLL32: A Comprehensive Technical Guide to a Novel Dual JAK2/STAT3 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a pivotal role in the initiation and progression of numerous human cancers by promoting cell proliferation, survival, angiogenesis, and drug resistance.[1] The upstream Janus kinase 2 (JAK2) is frequently responsible for this aberrant STAT3 activation.[2] FLLL32, a synthetic analog of curcumin (B1669340), has emerged as a potent, novel small molecule inhibitor specifically designed to target both JAK2 and the STAT3 SH2 domain, which is critical for STAT3 dimerization and subsequent signal transduction.[3][4] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows.
Introduction: The Rationale for Targeting JAK2/STAT3
The JAK/STAT signaling pathway is essential for regulating a variety of physiological processes, including immune responses, cell growth, and differentiation.[1] This pathway is triggered by the binding of cytokines and growth factors to their corresponding receptors, leading to the activation of associated Janus kinases (JAKs).[2] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell survival and proliferation.[1][2]
In many cancers, the JAK2/STAT3 signaling axis is constitutively active, contributing to malignant transformation and progression.[3] This makes the targeted inhibition of this pathway an attractive therapeutic strategy. While the natural compound curcumin has shown some activity against the JAK2/STAT3 pathway, its clinical utility is limited by poor bioavailability and rapid metabolism.[3] this compound was developed as a structural analog of curcumin, with modifications designed to enhance its stability and specificity for both JAK2 and the STAT3 SH2 domain.[5][6]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a dual-inhibitory mechanism targeting the JAK2/STAT3 signaling pathway. It was designed to preferentially interact with both the SH2 domain of STAT3 and its upstream activator, the JAK2 kinase.[3]
-
Inhibition of JAK2 Kinase Activity: this compound directly inhibits the kinase activity of JAK2.[3] This prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue (pSTAT3), a necessary step for its activation.[5] Studies have shown that this compound is more effective at inhibiting JAK2 kinase activity than curcumin and other previously characterized JAK2 inhibitors like AG490 and WP1066.[3]
-
Inhibition of STAT3 Dimerization and DNA Binding: By binding to the STAT3 SH2 domain, this compound prevents the dimerization of phosphorylated STAT3 monomers.[3][4] This, in turn, inhibits the translocation of STAT3 to the nucleus and its ability to bind to DNA, thereby blocking the transcription of downstream target genes that promote cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-2, Survivin), and angiogenesis (e.g., VEGF).[2][6]
This compound has demonstrated specificity for STAT3, with little to no inhibition of other closely related STAT proteins like STAT1 and STAT2.[3][7]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types.
Table 1: In Vitro Efficacy of this compound - IC50 Values for Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~2 | [7] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but potent inhibition reported | [3] |
| U87 | Glioblastoma | < 2.5 | [2] |
| U266 | Multiple Myeloma | < 2.5 | [2] |
| SW480 | Colorectal Cancer | < 5 | [2] |
| HCT-116 | Colorectal Cancer | < 5 | [2] |
| SNU449 | Liver Cancer | < 5 | [2] |
| HEP3B | Liver Cancer | < 5 | [2] |
| Canine & Human OSA | Osteosarcoma | 0.75 - 1.45 | [6] |
| B16F10 | Melanoma | 2 | [7] |
| HSC-3 | Oral Cancer | ~4 | [8] |
| SCC-9 | Oral Cancer | ~4 | [8] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage and Administration | Outcome | Reference |
| Pancreatic Cancer Xenograft | Mouse | 15 mg/kg (Liposomal formulation) | Significant inhibition of tumor growth | [5] |
| MDA-MB-231 Breast Cancer Xenograft | Nude Mice | 50 mg/kg, intraperitoneally, daily for 19 days | Significantly reduced tumor volumes | [3] |
| MDA-MB-231 Breast Cancer Xenograft | NOD/SCID Mice | 50 mg/kg, intraperitoneally, daily for 18 days | Suppression of tumor growth | [2] |
| B16F10 Melanoma | C57BL/6 Mice | 25 mg/kg and 50 mg/kg, intraperitoneally, daily | Significant delay in tumor growth | [7] |
| Osteosarcoma Xenograft | Mouse | Not specified | Inhibited tumor growth | [9] |
| 143.98.2 Osteosarcoma Xenograft | Nude Mice | 200 mg/kg, intraperitoneally, daily for 10 days | Delayed OS growth | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: this compound dual-inhibitory mechanism on the JAK2/STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for the this compound inhibitor.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
JAK2 Kinase Activity Assay
This assay assesses the direct inhibitory effect of this compound on JAK2 kinase activity.
-
Materials:
-
HTScan® JAK2 Kinase Assay Kit (Cell Signaling Technology) or equivalent.[3]
-
This compound dissolved in DMSO.
-
ATP.
-
Biotinylated peptide substrate.
-
Kinase buffer.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the JAK2 enzyme to each well.
-
Add the this compound dilutions or DMSO (vehicle control) to the respective wells and incubate as per the manufacturer's instructions to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubate the reaction at the recommended temperature and for the specified duration.
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay.
-
Calculate the percentage of JAK2 activity inhibition for each this compound concentration relative to the DMSO control.
-
Western Blot Analysis for STAT3 Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation of STAT3 in cancer cells.
-
Materials:
-
Cancer cell lines with constitutive STAT3 activation (e.g., MDA-MB-231, PANC-1).
-
This compound dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control).[3]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) reagents.
-
-
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).[3]
-
For cytokine stimulation experiments, serum-starve cells, pre-treat with this compound, and then stimulate with a cytokine like IL-6 or IFN-α for a short period (e.g., 30 minutes).[3]
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using ECL reagents and an imaging system. Quantify band intensities using software like ImageJ.[3]
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
-
Materials:
-
Procedure:
-
Seed a known number of cells (e.g., 2 x 10³) per well in a 96-well plate and allow them to attach.[6]
-
Treat the cells with a range of concentrations of this compound or DMSO for a specified period (e.g., 72 hours).[6]
-
Add the MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation, or follow the protocol for the specific fluorescence-based assay.
-
Solubilize the formazan crystals with a solubilization buffer or measure the fluorescence.
-
Read the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
-
STAT3 DNA Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay determines the ability of this compound to inhibit the binding of STAT3 to its DNA consensus sequence.
-
Materials:
-
Nuclear extraction kit.
-
Biotin-labeled or radioactively labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site.
-
Poly(dI-dC).
-
Binding buffer.
-
Non-denaturing polyacrylamide gel.
-
-
Procedure:
-
Treat cells with this compound or DMSO and prepare nuclear extracts.
-
Incubate the nuclear extracts with the labeled oligonucleotide probe in the presence of poly(dI-dC) and binding buffer.
-
For supershift assays, add a STAT3-specific antibody to confirm the identity of the protein-DNA complex.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane and detect the labeled probe using a method appropriate for the label (chemiluminescence for biotin, autoradiography for radioactivity).
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Materials:
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.[2][3]
-
Allow tumors to develop to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control (e.g., daily via intraperitoneal injection).[2][3]
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. As a dual inhibitor of JAK2 and STAT3, it effectively abrogates a critical oncogenic signaling pathway, leading to reduced cell proliferation and induction of apoptosis in a wide range of cancer types. The preclinical data strongly support its potential as a therapeutic agent. Further clinical investigation is warranted to translate these promising findings into effective treatments for patients with cancers driven by constitutive STAT3 signaling.
References
- 1. tvarditherapeutics.com [tvarditherapeutics.com]
- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
FLLL32: A Potent Inducer of Apoptosis in Cancer Cells – A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
FLLL32, a synthetic analog of curcumin (B1669340), has emerged as a potent anti-cancer agent that induces apoptosis in a wide range of human cancers. Developed through structure-based design, this compound exhibits superior stability and biochemical properties compared to its parent compound. Its primary mechanism of action involves the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell survival, proliferation, and drug resistance. Additionally, this compound activates other pro-apoptotic pathways, including the p38 MAP kinase pathway. This document provides an in-depth technical overview of the molecular mechanisms, experimental validation, and key quantitative data related to this compound-induced apoptosis.
Core Mechanism of Action: STAT3 Signaling Inhibition
This compound is specifically designed to target and inhibit the STAT3 pathway, which is constitutively activated in many human cancers, including melanoma, osteosarcoma, breast, pancreatic, and oral cancers[1][2][3][4]. The molecule exerts its inhibitory effects at multiple levels of the STAT3 cascade.
-
Inhibition of Phosphorylation and Dimerization: this compound binds to the STAT3 SH2 domain and Janus Kinase 2 (JAK2), preventing the critical phosphorylation of STAT3 at tyrosine residue 705 (Y705)[1][3]. This phosphorylation is essential for the subsequent homodimerization of STAT3 monomers. By inhibiting this initial activation step, this compound effectively blocks the entire downstream signaling cascade.
-
Suppression of DNA Binding and Gene Transcription: In its active, dimerized form, STAT3 translocates to the nucleus and binds to specific DNA sequences to regulate the transcription of target genes. This compound has been shown to decrease the DNA-binding activity of STAT3[2][5]. This leads to the downregulation of key STAT3-regulated genes involved in cell survival and proliferation, such as:
-
Induction of Proteasomal Degradation: this compound treatment has been shown to decrease the expression of total STAT3 protein, in part, through the ubiquitin-proteasome pathway[2].
The multi-faceted inhibition of the STAT3 pathway by this compound removes a critical survival signal for cancer cells, priming them for apoptosis.
Induction of Apoptotic Pathways
By suppressing STAT3-mediated survival signals, this compound actively promotes programmed cell death through the activation of the caspase cascade. Evidence suggests this compound engages both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[6].
-
Caspase Activation: Treatment of cancer cells with this compound leads to the robust activation of initiator caspases, including caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway)[6][7]. These, in turn, activate the executioner caspase, caspase-3, and in some cases caspase-7[2][6][8].
-
PARP Cleavage: Activated caspase-3 cleaves multiple cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a well-established hallmark of apoptosis and is consistently observed in this compound-treated cells[2][5][9].
The Role of the p38 MAPK Pathway
In addition to its effects on STAT3, this compound has been found to induce apoptosis in oral cancer cells through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway[6][7][10]. This activation contributes to the overall pro-apoptotic effect and is associated with the increased expression of Heme Oxygenase-1 (HO-1)[6]. This compound also dose-dependently increases the phosphorylation of other MAPKs, including ERK and JNK, in oral cancer cells[6].
Quantitative Data Summary
The efficacy of this compound has been quantified across numerous cancer cell lines. The data consistently show that this compound is significantly more potent than curcumin[2][3].
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| UM-SCC-29 | Head and Neck Squamous Cell | 0.85 | [11] |
| UM-SCC-74B | Head and Neck Squamous Cell | 1.4 | [11] |
| Human Melanoma | Malignant Melanoma | ~2.0 | [3] |
| Osteosarcoma | Osteosarcoma | < 2.5 | [2] |
| Oral Cancer | Oral Squamous Cell Carcinoma | ~4.0* | [6] |
*Value estimated from cell viability graphs showing >50% inhibition at this concentration.
Table 2: Summary of this compound's Effect on Key Apoptotic and Signaling Proteins
| Protein Target | Effect of this compound Treatment | Cancer Types Studied | References |
| p-STAT3 (Y705) | Strongly Decreased | Pancreatic, Breast, Osteosarcoma, Oral, Melanoma | [1][2][3][6] |
| Total STAT3 | Decreased | Osteosarcoma | [2] |
| Cleaved Caspase-3, -7, -8, -9 | Markedly Increased | Oral, Osteosarcoma, Pancreatic, Breast | [1][2][6][9] |
| Cleaved PARP | Markedly Increased | Multiple Myeloma, Glioblastoma, Oral, Osteosarcoma | [2][5][9] |
| Bcl-2 | Downregulated | Pancreatic, Breast, Glioblastoma | [1][5] |
| Survivin | Downregulated | Pancreatic, Breast, Osteosarcoma | [1][2] |
| p-p38 MAPK | Increased | Oral | [6] |
| HO-1 | Increased | Oral | [6] |
Key Experimental Protocols
The following are generalized protocols for key assays used to characterize the pro-apoptotic effects of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HSC-3, SCC-9) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) or DMSO as a vehicle control for 24-72 hours.
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the DMSO-treated control cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Treatment and Lysis: Treat cells with this compound for a specified duration (e.g., 6 hours for p-MAPKs, 24 hours for caspases). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein lysate on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin to normalize protein levels.
Conclusion and Future Directions
This compound is a potent, dual-action inhibitor that induces apoptosis primarily by targeting the JAK2/STAT3 signaling axis, a pathway central to oncogenesis. Its ability to also engage the p38 MAPK pathway highlights a multi-pronged approach to killing cancer cells. The compound consistently demonstrates low micromolar efficacy in vitro and has shown anti-tumor activity in vivo[1][3][4]. The comprehensive data underscore this compound's potential as a lead compound for the development of novel cancer therapeutics. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in combination therapies, and further elucidating its impact on the tumor microenvironment.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
FLLL32 structure and chemical properties
An In-depth Technical Guide to FLLL32: Structure, Properties, and Biological Activity
Abstract
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various human cancers. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals. It includes a summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Chemical Structure and Properties
This compound is a synthetic curcumin (B1669340) analog designed to have improved stability and bioavailability over the natural compound. It is a diarylidenyl-piperidone derivative.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (3E,5E)-3,5-bis[(4-hydroxyphenyl)methylidene]-1-methylpiperidin-4-one |
| Molecular Formula | C20H19NO3 |
| Molecular Weight | 321.37 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Mechanism of Action: STAT3 Inhibition
This compound exerts its biological effects primarily through the inhibition of STAT3. STAT3 is a transcription factor that is often constitutively activated in cancer cells, leading to the expression of genes involved in proliferation, survival, and angiogenesis. This compound has been shown to directly bind to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation. This binding prevents STAT3 from forming active dimers, thereby inhibiting its transcriptional activity.
Caption: this compound inhibits STAT3 signaling by preventing the dimerization of phosphorylated STAT3 monomers.
Biological Activity and Quantitative Data
This compound has demonstrated potent anti-cancer activity in a variety of cancer cell lines and animal models. Its efficacy is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | MTT Assay | ~5 | |
| DU145 | Prostate Cancer | MTT Assay | ~5 | |
| Panc-1 | Pancreatic Cancer | MTT Assay | ~2.5 | |
| A549 | Lung Cancer | Cell Viability | ~1.5 | Not specified |
| U87 | Glioblastoma | Cell Viability | ~3 | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with this compound at various concentrations for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases will convert MTT to formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising STAT3 inhibitor with potent anti-cancer activity. Its well-defined mechanism of action and efficacy in preclinical models make it a strong candidate for further drug development. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery.
FLLL32: A Novel Curcumin Analog Targeting STAT3 Signaling in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated protein in a multitude of human cancers, playing a pivotal role in tumor cell survival, proliferation, angiogenesis, and drug resistance. This makes it a compelling target for cancer therapy. FLLL32, a novel synthetic analog of curcumin (B1669340), has emerged as a potent and specific inhibitor of the JAK2/STAT3 signaling pathway. By structurally modifying the curcumin molecule to enhance stability and target engagement, this compound demonstrates significantly improved potency and favorable pharmacological properties compared to its parent compound. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data from various preclinical studies, detailed experimental protocols for its evaluation, and visual representations of its interaction with key signaling pathways.
Introduction: The Rationale for Targeting STAT3 with this compound
Curcumin, the primary bioactive compound in turmeric, has long been recognized for its anti-cancer properties. However, its clinical utility is hampered by poor bioavailability and rapid metabolism[][2][3]. This compound was developed to overcome these limitations. It is a diketone analog of curcumin where the central β-dicarbonyl moiety's ability to enolize is eliminated by replacing the two central carbon hydrogens with a spiro-cyclohexyl ring[2][4]. This structural modification confers greater stability and is proposed to allow for better interaction with its molecular targets[2][4][5].
This compound was specifically designed to target both the Janus Kinase 2 (JAK2) and the SH2 domain of STAT3[4]. The JAK2/STAT3 signaling cascade is a critical pathway in transmitting signals from cytokines and growth factors from the cell membrane to the nucleus, where STAT3 acts as a transcription factor for genes involved in oncogenesis. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and survival. This compound's dual inhibition of both JAK2 and the STAT3 SH2 domain provides a robust mechanism for shutting down this aberrant signaling[4].
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the direct inhibition of the JAK2/STAT3 signaling pathway. It has been shown to selectively bind to the SH2 domain of STAT3, which is crucial for STAT3 dimerization and subsequent translocation to the nucleus[4][6]. Additionally, this compound inhibits the kinase activity of JAK2, an upstream activator of STAT3[4]. This dual-pronged attack effectively blocks the phosphorylation of STAT3 at tyrosine 705 (pSTAT3), a critical step in its activation[][7][8].
The inhibition of STAT3 signaling by this compound leads to several downstream anti-cancer effects:
-
Induction of Apoptosis: By inhibiting the anti-apoptotic effects of STAT3, this compound induces programmed cell death in cancer cells. This is often evidenced by the cleavage of caspase-3 and PARP[7][8][9].
-
Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest, particularly at the G2/M phase, in oral cancer cells[9].
-
Downregulation of STAT3 Target Genes: this compound treatment leads to a reduction in the expression of STAT3-regulated genes that promote cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-2, survivin), and angiogenesis (e.g., VEGF)[6][8].
-
Inhibition of Cell Invasion and Metastasis: By downregulating STAT3 targets like MMP2, this compound can inhibit the invasive potential of cancer cells[6].
Notably, this compound demonstrates a high degree of specificity for STAT3 over other STAT family members, such as STAT1, which is involved in anti-tumor immune responses[7][10][11]. This specificity is a significant advantage, as it minimizes off-target effects and preserves beneficial anti-cancer signaling pathways.
In some contexts, this compound has also been shown to induce apoptosis through the p38 MAPK signaling pathway in oral cancer cells[9][12].
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types as reported in preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A375 | Melanoma | 1.3 | [10] |
| Other pSTAT3+ Melanoma Lines | Melanoma | 1.9 - 2.8 | [10] |
| B16F10 | Melanoma | 2 | [13] |
| UM-SCC-29 | Head and Neck Squamous Cell Carcinoma | 0.85 | [14] |
| UM-SCC-74B | Head and Neck Squamous Cell Carcinoma | 1.4 | [14] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Treatment Details | Tumor Growth Inhibition | Citation |
| B16F10 Melanoma (s.c. in C57BL/6 mice) | Daily i.p. administration at 25mg/kg and 50mg/kg | Significant delay in tumor growth (p<0.001) | [13] |
| MDA-MB-231 Breast Cancer Xenograft (mice) | Not specified | Significantly reduced tumor burdens | [4] |
| PANC-1 Pancreatic Cancer Xenograft (chicken embryo) | Not specified | Inhibition of tumor growth and vascularity | [4] |
| SJSA Osteosarcoma & OS-33 Tumor Xenografts (mice) | Not specified | Inhibition of tumor growth | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 cells/well in triplicate.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.5–5 µmol/L) or DMSO as a vehicle control for 72 hours.
-
MTT Addition: Add 25 µl of MTT solution to each well and incubate for 3.5 hours.
-
Solubilization: Add 100 µl of N,N-dimethylformamide solubilization solution to each well.
-
Absorbance Reading: The following day, read the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentrations (IC50) using appropriate software (e.g., Sigma Plot 9.0)[4].
Western Blot Analysis for Protein Phosphorylation and Expression
This protocol is used to assess the effect of this compound on the expression and phosphorylation status of target proteins like STAT3.
-
Cell Treatment and Lysis: Treat cancer cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours). For cytokine stimulation experiments, serum-starve cells for 24 hours, pre-treat with this compound (e.g., 10 µM) for 2 hours, and then stimulate with a cytokine like IL-6 (e.g., 50 ng/ml) for 30 minutes. Harvest and lyse the cells in ice-cold lysis buffer[4][5].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane[5].
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-STAT3, total STAT3, cleaved caspase-3, β-actin) overnight at 4°C, typically at a 1:1000 dilution[4].
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system[5].
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and suspension cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells[5].
Mouse Xenograft Model for In Vivo Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.
-
Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size. Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or a vehicle control (DMSO) to the respective groups according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting of tumor lysates)[4].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: this compound induces apoptosis via caspase activation.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of STAT3-targeted therapies. Its enhanced stability, potency, and specificity make it a promising candidate for the treatment of a wide range of cancers characterized by constitutive STAT3 activation. The preclinical data accumulated to date strongly support its continued investigation. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term toxicity assessments, and its potential in combination therapies with existing chemotherapeutic agents or immunotherapies. The selective nature of this compound, particularly its ability to spare STAT1 signaling, suggests it may be particularly effective when combined with treatments that rely on a robust anti-tumor immune response. Further clinical development of this compound and its analogs is warranted to translate these promising preclinical findings into tangible benefits for cancer patients.
References
- 2. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines | springermedizin.de [springermedizin.de]
- 3. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
FLLL32: A Potent STAT3 Inhibitor for Cancer Research and Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in a multitude of human cancers, playing a pivotal role in tumor cell survival, proliferation, metastasis, and chemoresistance. This has rendered STAT3 an attractive target for novel cancer therapies. FLLL32, a synthetic analog of curcumin (B1669340), has emerged as a potent and specific small molecule inhibitor of the STAT3 signaling pathway. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy across various cancer models, and key experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound for cancer research applications.
Introduction
The persistent activation of the STAT3 signaling pathway is a hallmark of many malignancies, including but not limited to, breast, pancreatic, colorectal, lung, and head and neck cancers, as well as melanoma and multiple myeloma.[1][2] this compound was developed as a novel curcumin analog with superior biochemical properties and enhanced specificity for STAT3.[3] Derived from the natural phenolic compound curcumin, this compound was structurally designed to overcome the limitations of its parent compound, such as poor bioavailability.[3][4] This has resulted in a molecule with significantly greater potency in inhibiting cancer cell proliferation and inducing apoptosis.[3]
Mechanism of Action
This compound primarily exerts its anti-tumor effects by directly targeting and inhibiting the STAT3 signaling pathway. Its mechanism involves a multi-faceted approach to disrupt STAT3 function.
Inhibition of STAT3 Phosphorylation
This compound has been demonstrated to be a potent inhibitor of STAT3 phosphorylation at the critical tyrosine 705 residue (pSTAT3).[2] This phosphorylation event, primarily mediated by Janus kinases (JAKs), is essential for the subsequent dimerization of STAT3 monomers. By inhibiting this initial activation step, this compound effectively blocks the entire downstream signaling cascade. While some studies suggest this compound can inhibit JAK2 kinase activity, others indicate it may act directly on the STAT3 protein itself.[1][5]
Disruption of STAT3 DNA Binding and Transcriptional Activity
Following phosphorylation and dimerization, STAT3 translocates to the nucleus and binds to the promoters of target genes, driving the expression of proteins involved in cell survival, proliferation, and angiogenesis. This compound has been shown to effectively inhibit the DNA binding activity of STAT3, thereby preventing the transcription of key downstream targets such as cyclin D1, Bcl-2, survivin, and VEGF.[2][3]
Caption: this compound inhibits the STAT3 signaling pathway at multiple key steps.
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-cancer activity in a broad range of preclinical models, consistently exhibiting superior potency compared to its parent compound, curcumin.
In Vitro Studies
In numerous cancer cell lines, this compound has been shown to inhibit cell viability, induce apoptosis, and suppress invasion. The cytotoxic and pro-apoptotic effects are well-documented, with IC50 values significantly lower than those of curcumin.
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects |
| MDA-MB-231 | Breast Cancer | ~2.5-5 | Inhibition of STAT3 phosphorylation, induction of apoptosis.[1] |
| PANC-1 | Pancreatic Cancer | ~2.5-5 | Inhibition of STAT3 phosphorylation, induction of apoptosis.[1] |
| SW480 | Colorectal Cancer | ~2.5-5 | Inhibition of STAT3 phosphorylation, induction of apoptosis.[2] |
| HCT-116 | Colorectal Cancer | ~2.5-5 | Inhibition of STAT3 phosphorylation, induction of apoptosis.[2] |
| U87 | Glioblastoma | ~2.5-5 | Inhibition of STAT3 phosphorylation, induction of apoptosis.[2] |
| U266 | Multiple Myeloma | ~2.5-5 | Inhibition of STAT3 phosphorylation, induction of apoptosis.[2] |
| SNU449 | Liver Cancer | ~2.5-5 | Inhibition of STAT3 phosphorylation, induction of apoptosis.[2] |
| HEP3B | Liver Cancer | ~2.5-5 | Inhibition of STAT3 phosphorylation, induction of apoptosis.[2] |
| Human & Canine OSA | Osteosarcoma | 0.75-1.45 | Decreased cell proliferation, induction of caspase-3-dependent apoptosis.[3] |
| HSC-3 & SCC-9 | Oral Cancer | ~2-8 | Inhibition of cell viability, G2/M phase arrest, induction of apoptosis.[6] |
In Vivo Studies
The anti-tumor activity of this compound has been validated in several xenograft models of human cancers. Administration of this compound has been shown to significantly inhibit tumor growth and vascularization.[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Animal Model | This compound Dosage and Administration | Outcome |
| MDA-MB-231 (Breast Cancer) | Athymic nude mice | 50 mg/kg, daily intraperitoneal injection for 19 days | Significantly reduced tumor volumes.[1] |
| MDA-MB-231 (Breast Cancer) | NOD/SCID mice | 50 mg/kg, daily intraperitoneal injection for 18 days | Suppressed tumor growth.[2] |
| B16F10 (Melanoma) | C57BL/6 mice | 25 mg/kg and 50 mg/kg, daily intraperitoneal injection | Significant delay in tumor growth.[7] |
| SJSA & OS-33 (Osteosarcoma) | Murine xenografts | Not specified | Inhibited tumor growth.[8] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound. For specific details, researchers should refer to the cited publications.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of STAT3.
Caption: A typical workflow for Western Blot analysis to measure protein phosphorylation.
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for specified durations.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software.
Cell Viability Assay (e.g., MTT or CyQUANT®)
This protocol measures the effect of this compound on cancer cell proliferation and viability.
-
Cell Seeding: Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).[3]
-
Assay: Add the MTT reagent or CyQUANT® dye to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Animal Xenograft Studies
This protocol evaluates the in vivo anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^7 MDA-MB-231 cells in Matrigel) into the flank of immunocompromised mice.[1]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size. Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection daily for a predetermined period.[1]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pSTAT3).
Synthesis and Formulation
This compound is a synthetic analog of curcumin. Its synthesis involves replacing the two hydrogen atoms on the central carbon of curcumin's heptadienone chain with a spiro-cyclohexyl ring.[4] This structural modification is believed to enhance its stability and specificity for STAT3.[4] For in vivo studies, this compound is often dissolved in vehicles such as DMSO or formulated in liposomes to improve its solubility and delivery.[4][9]
Conclusion
This compound is a promising and potent small molecule inhibitor of the STAT3 signaling pathway with significant anti-cancer activity demonstrated in a wide array of preclinical models. Its enhanced potency and specificity compared to curcumin make it an invaluable tool for cancer research and a strong candidate for further therapeutic development. This guide provides a foundational understanding of this compound, its mechanism of action, and methodologies for its investigation, aiming to facilitate its application in the ongoing efforts to develop novel and effective cancer therapies targeting the STAT3 pathway.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
FLLL32: An In-depth Technical Guide to its In Vitro Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLLL32 is a novel synthetic analog of curcumin (B1669340), designed to overcome the limitations of its parent compound, such as poor bioavailability and lower potency.[1] This small molecule has emerged as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumorigenesis.[1][2] Constitutive activation of STAT3 is a frequent event in a wide array of human cancers, where it plays a pivotal role in promoting cell proliferation, survival, angiogenesis, and drug resistance.[1][2] this compound was specifically designed to target both Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, which are crucial for STAT3 activation and dimerization.[2] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Core Mechanism of Action: Inhibition of the JAK/STAT3 Pathway
This compound exerts its anti-cancer effects primarily through the targeted inhibition of the JAK/STAT3 signaling cascade. It has been shown to be a dual inhibitor of JAK2 and STAT3.[3][4] The molecule is designed to bind to the STAT3 SH2 domain, which is essential for its dimerization and subsequent translocation to the nucleus to act as a transcription factor.[2]
The inhibitory action of this compound leads to a significant reduction in the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step in its activation.[1][5][6] This inhibition of STAT3 phosphorylation has been observed in numerous cancer cell lines, including those from melanoma, osteosarcoma, breast cancer, pancreatic cancer, multiple myeloma, glioblastoma, liver cancer, and colorectal cancer.[1][2][5][7] Importantly, this compound demonstrates specificity for STAT3, with minimal to no inhibition of other structurally similar STAT proteins like STAT1.[2][5] For instance, it does not abrogate IFN-γ-induced STAT1 phosphorylation.[1][5]
Furthermore, this compound has been shown to inhibit JAK2 kinase activity, an upstream activator of STAT3.[2] This dual inhibition of both JAK2 and STAT3 contributes to its potent suppression of the entire signaling pathway. The downstream consequences of this inhibition include the reduced expression of STAT3 target genes that are critical for tumor cell survival and proliferation, such as cyclin D1, Bcl-2, and survivin.[1][7]
Quantitative Analysis of In Vitro Activity
The potency of this compound has been quantified across a variety of cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50) for cell viability.
| Cell Line Type | Cell Line(s) | IC50 Value (µM) | Duration of Treatment | Reference |
| Osteosarcoma (Canine) | OSA8, OSA16, D17 | 0.75 - 1.45 | 72 hours | [7] |
| Osteosarcoma (Human) | SJSA, U2OS | 0.75 - 1.45 | 72 hours | [7] |
| Melanoma (Human) | Not specified | ~2 | Not specified | [8] |
| Renal Cell Carcinoma (Human) | ACHN, SK-RC-54 | 4.0 - 5.8 | 48 hours | [9] |
Note: The IC50 values can vary depending on the specific cell line and the assay conditions used.
In comparative studies, this compound has consistently demonstrated greater potency than its parent compound, curcumin, and other STAT3 inhibitors like Stattic and WP1066.[1][5][7] For example, in osteosarcoma cell lines, this compound induced a greater effect on proliferation at concentrations of 2.5 µM and 7.5 µM compared to 10 µM of curcumin.[7]
Key In Vitro Biological Effects
Inhibition of Cell Proliferation and Viability
A primary biological effect of this compound in vitro is the potent inhibition of cancer cell proliferation and viability. This has been consistently observed across a broad spectrum of cancer cell lines.[2][7][10] For instance, in oral squamous cell carcinoma cell lines HSC-3 and SCC-9, this compound significantly suppressed cell viability, with a 16 µM treatment for 24 hours resulting in an approximately 90% reduction.[10]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[5][7][10] This apoptotic response is often caspase-dependent, involving the activation of key executioner caspases like caspase-3 and caspase-7, as well as the cleavage of poly (ADP-ribose) polymerase (PARP).[7][10] In oral cancer cells, this compound was shown to activate caspase-8, caspase-9, and caspase-3, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[10] The induction of apoptosis is a direct consequence of the inhibition of the pro-survival STAT3 signaling pathway.
Cell Cycle Arrest
In some cancer cell types, this compound has been shown to induce cell cycle arrest. For example, in oral cancer cells, treatment with this compound led to an increase in the proportion of cells in the G2/M phase of the cell cycle.[10]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: JAK/STAT3 Inhibition
Caption: this compound inhibits the JAK/STAT3 pathway by targeting JAK2 and STAT3 dimerization.
Experimental Workflow for Assessing this compound-Induced Apoptosis
References
- 1. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structurally Modified Curcumin Analogs Inhibit STAT3 Phosphorylation and Promote Apoptosis of Human Renal Cell Carcinoma and Melanoma Cell Lines | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
Methodological & Application
FLLL32 Treatment Protocol for Osteosarcoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
FLLL32 is a novel synthetic analog of curcumin (B1669340) designed to exhibit enhanced biochemical properties and greater specificity as a STAT3 inhibitor.[1] Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a frequent oncogenic driver in various cancers, including osteosarcoma, making it a prime therapeutic target.[2][3] this compound has demonstrated potent anti-tumor activity in osteosarcoma cell lines by inhibiting STAT3 phosphorylation and its downstream transcriptional targets, ultimately leading to decreased cell proliferation and induction of apoptosis.[1][2][4] This document provides detailed application notes and experimental protocols for the treatment of osteosarcoma cell lines with this compound.
Data Presentation
Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines (72-hour treatment)
| Cell Line | Type | IC50 (µM) |
| OSA8 | Canine Osteosarcoma | ~4.5 |
| OSA16 | Canine Osteosarcoma | ~5.0 |
| D17 | Canine Osteosarcoma | ~6.0 |
| SJSA | Human Osteosarcoma | ~4.0 |
| U2OS | Human Osteosarcoma | ~7.5 |
Data extracted from proliferation assays (CyQUANT®) performed after 72 hours of this compound treatment.[5]
Table 2: Effects of this compound on STAT3 Signaling and Downstream Targets
| Parameter | Cell Lines | Treatment | Observation | Reference |
| STAT3 Phosphorylation (pSTAT3 Y705) | Canine (OSA8, OSA16, D17) & Human (SJSA, U2OS) | 2.5 µM - 10 µM this compound for 24 hours | Dose-dependent decrease in pSTAT3, with significant reduction starting at 2.5 µM. | [1] |
| Total STAT3 Protein | Canine (OSA8, OSA16, D17) & Human (SJSA, U2OS) | This compound treatment for 24 hours | Decrease in total STAT3 protein levels. | [1] |
| STAT3 DNA Binding | Human Osteosarcoma Cells | This compound treatment | Decreased STAT3 DNA binding activity. | [1] |
| Survivin, VEGF, MMP2 mRNA and Protein Expression | Canine & Human Osteosarcoma Cells | 10 µM this compound for 24 hours | Downregulation of mRNA and protein expression. | [1] |
| Apoptosis | Canine & Human Osteosarcoma Cells | This compound treatment | Induction of caspase-3 dependent apoptosis, evidenced by PARP cleavage and increased caspase 3/7 activity. | [1][6] |
| Cell Proliferation | Canine & Human Osteosarcoma Cells | This compound treatment (72 hours) | Inhibition of cell proliferation at lower concentrations than curcumin. | [1] |
Signaling Pathway and Experimental Workflow
Caption: this compound mechanism of action in osteosarcoma cells.
Caption: Experimental workflow for evaluating this compound effects.
Experimental Protocols
1. Cell Culture and this compound Preparation
-
Cell Lines: Human (SJSA, U2OS) and canine (OSA8, OSA16, D17) osteosarcoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 2.5 µM, 5 µM, 10 µM).
-
The final DMSO concentration in the culture medium should be kept constant across all treatments, including the vehicle control (e.g., <0.1%).
-
2. Cell Proliferation Assay (CyQUANT® Assay)
-
Seed osteosarcoma cells in a 96-well plate at a density of 5 x 10³ cells per well.[7]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound, curcumin (as a control), or vehicle (DMSO) for 72 hours.
-
After incubation, lyse the cells and measure the nucleic acid content using the CyQUANT® cell proliferation assay kit according to the manufacturer's instructions.
-
Read the fluorescence at the appropriate wavelength.
-
Calculate cell proliferation as a percentage of the vehicle control.
-
Determine the IC50 value by plotting the log of the inhibitor concentration versus the normalized response.
3. Apoptosis Assay (Caspase-3/7 Activity)
-
Seed cells in a 96-well plate and treat with this compound as described above for the desired time points (e.g., 24 hours).
-
Use a commercially available caspase-3/7 activity assay kit (e.g., SensoLyte® Homogeneous AMC Caspase-3/7 Assay kit).[1]
-
Follow the manufacturer's protocol to add the caspase substrate to each well.
-
Incubate at room temperature for the recommended time.
-
Measure the fluorescence to determine caspase-3/7 activity.
-
A pan-caspase inhibitor (e.g., Z-VAD-FMK) can be used as a negative control to confirm caspase-dependent apoptosis.[1]
4. Western Blotting
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
Cleaved PARP
-
Survivin
-
VEGF
-
MMP2
-
Ubiquitin
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. RNA Extraction and RT-PCR/qRT-PCR
-
Treat cells with this compound as described for Western blotting.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
For RT-PCR, perform PCR using primers specific for STAT3, Survivin, VEGF, MMP2, and a housekeeping gene (e.g., GAPDH).
-
For qRT-PCR, use a SYBR Green-based master mix and specific primers.[1]
-
Perform the reaction in a real-time PCR system.
-
Analyze the relative gene expression using the comparative threshold cycle (ΔΔCt) method.
6. Electrophoretic Mobility Shift Assay (EMSA)
-
Treat osteosarcoma cells with this compound or vehicle.
-
Prepare nuclear extracts from the treated cells.
-
Use a biotin-labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site.
-
Incubate the nuclear extracts with the labeled probe in a binding reaction buffer.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always refer to the manufacturer's instructions for any kits or reagents used.
References
- 1. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melittin inhibits osteosarcoma growth in vitro and in vivo by inactivating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
FLLL32 Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the novel curcumin (B1669340) analog, FLLL32, in mouse xenograft models. This compound is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key mediator of tumor cell proliferation, survival, and metastasis.
Core Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the STAT3 signaling pathway. It has been shown to inhibit STAT3 phosphorylation at the Tyr705 residue and its subsequent DNA binding activity.[1][2][3] This inhibition leads to the downregulation of various STAT3 downstream target genes that are crucial for tumor progression, including those involved in cell cycle regulation (e.g., Cyclin D1), apoptosis (e.g., Bcl-2, Survivin), and metastasis.[4] The suppression of STAT3 signaling ultimately induces caspase-dependent apoptosis in cancer cells.[1][3]
Signaling Pathway Overview
The diagram below illustrates the central role of STAT3 in mediating signals from various upstream cytokines and growth factors, and how this compound intervenes in this pathway.
In Vivo Efficacy of this compound in Mouse Xenograft Models
The following tables summarize the in vivo efficacy of this compound in various mouse xenograft models as reported in preclinical studies.
Table 1: this compound Administration in Osteosarcoma Xenograft Models
| Cell Line | Mouse Strain | This compound Dosage and Administration | Treatment Duration | Outcome | Reference |
| 143.98.2 | Nude Mice | 200 mg/kg, daily intraperitoneal (IP) injection | 3 weeks | Significantly delayed tumor growth compared to vehicle control (P<0.001).[3][5] | [3][5] |
| SJSA & OS-33 | Murine Xenografts | Not specified | Not specified | Inhibited tumor growth.[2] | [2] |
Table 2: this compound Administration in Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dosage and Administration | Treatment Duration | Outcome | Reference |
| MDA-MB-231 | Athymic Nude Mice | 50 mg/kg, daily intraperitoneal (IP) injection | 19 days | Significantly reduced tumor burdens compared to DMSO-treated counterparts.[1] | [1] |
| MDA-MB-231 | NOD/SCID Mice | 50 mg/kg, daily intraperitoneal (IP) injection | Not specified | Suppressed tumor growth.[4] | [4] |
Table 3: this compound Administration in Melanoma Xenograft Models
| Cell Line | Mouse Strain | This compound Dosage and Administration | Treatment Duration | Outcome | Reference |
| A375 (pSTAT3-positive) | Not specified | Not specified | Not specified | This compound induces apoptosis in human melanoma cell lines.[6] | [6] |
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering this compound, synthesized from published research.
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol outlines the procedure for implanting human cancer cells subcutaneously into immunocompromised mice.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer and Trypan Blue
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Sterile syringes and needles (27-30 gauge)
-
Electric clippers and antiseptic solution
Procedure:
-
Cell Culture: Culture the desired human cancer cell line in its recommended medium until it reaches the logarithmic growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA to detach the cells from the culture flask.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cell pellet with sterile PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of serum-free medium or PBS.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.
-
Adjust the cell concentration to the desired density for injection (e.g., 1 x 107 cells/100 µL).
-
-
Animal Preparation and Tumor Cell Implantation:
-
Anesthetize the mouse using a standardized institutional protocol.
-
Prepare the injection site on the flank by shaving and sterilizing with an antiseptic solution.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, sterile saline, or 12.5% alcohol and 12.5% cremaphor)
-
Sterile syringes and needles (25-27 gauge)
-
Tumor-bearing mice from Protocol 1
Procedure:
-
Drug Preparation:
-
Vehicle 1: For a 2.5 mg/mL solution, prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Dissolve this compound in this vehicle. Gentle heating and/or sonication can be used to aid dissolution.
-
Vehicle 2: Dissolve this compound in a vehicle of 12.5% alcohol and 12.5% cremaphor. This may require boiling for approximately 15 minutes to fully dissolve the compound.[1]
-
Prepare the this compound solution fresh for each administration or as stability data allows.
-
-
Administration:
-
The most common route of administration for this compound in the cited studies is intraperitoneal (IP) injection.
-
Gently restrain the mouse and locate the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution. The injection volume should not exceed 10 mL/kg of the mouse's body weight.
-
-
Dosing and Schedule:
-
Dosages ranging from 50 mg/kg to 200 mg/kg have been reported.
-
A common treatment schedule is daily administration.
-
The duration of treatment can vary depending on the experimental design, typically ranging from 2 to 3 weeks.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Toxicity and Pharmacokinetics
Limited data is available on the specific toxicity and pharmacokinetics of this compound in mice. However, studies with the similar compound FLLL12 suggest that these curcumin analogs have more favorable pharmacokinetic properties than curcumin itself. It is recommended to conduct a pilot study to determine the maximum tolerated dose (MTD) of this compound in the specific mouse strain being used. Monitoring for signs of toxicity, such as changes in body weight, is crucial throughout the study.[7][8]
Disclaimer
These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-STAT3 After FLLL32 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation at tyrosine 705 (p-STAT3) using Western blot after treatment with FLLL32, a novel curcumin (B1669340) analog and potent STAT3 inhibitor.[1][2] this compound has demonstrated efficacy in decreasing STAT3 phosphorylation and inducing apoptosis in various cancer cell lines, making it a compound of interest for therapeutic development.[1][3]
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[4][5] Its activation is mediated by phosphorylation at the tyrosine 705 residue, often by Janus kinases (JAKs).[4][5] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting tumor growth and survival.[5][6] this compound has been designed to specifically target and inhibit STAT3, thereby blocking its downstream signaling.[1][2] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the levels of p-STAT3, providing a direct measure of this compound's inhibitory effect.[7]
Data Presentation
The following table summarizes the observed effects of this compound on p-STAT3 levels in various cancer cell lines as determined by Western blot analysis.
| Cell Line Type | Cell Line(s) | This compound Concentration | Treatment Duration | Observed Effect on p-STAT3 (Tyr705) | Reference(s) |
| Osteosarcoma | Canine (OSA8, OSA16, D17), Human (SJSA, U2OS) | 2.5 µM - 10 µM | 24 hours | Dose-dependent decrease in p-STAT3, with downregulation starting at 2.5 µM. | [1][8] |
| Breast Cancer | MDA-MB-231 | 2.5 µM, 5 µM | 24 hours | Potent inhibition of STAT3 phosphorylation. | [9] |
| Pancreatic Cancer | PANC-1 | 2.5 µM, 5 µM | 24 hours | Potent inhibition of STAT3 phosphorylation. | [9] |
| Glioblastoma | U87 | 2.5 µM - 10 µM | 24 hours | Effective decrease in STAT3 phosphorylation. | [2] |
| Multiple Myeloma | U266 | 2.5 µM - 10 µM | 24 hours | Effective decrease in STAT3 phosphorylation. | [2] |
| Colorectal Cancer | SW480, HCT-116 | 2.5 µM - 10 µM | 24 hours | This compound efficiently inhibited STAT3 phosphorylation. | [2] |
| Liver Cancer | SNU449, HEP3B | 2.5 µM - 10 µM | 24 hours | This compound efficiently inhibited STAT3 phosphorylation. | [2] |
| Melanoma | A375, Hs294T, Primary Melanoma Cultures | Micromolar concentrations | 24 - 48 hours | Specific reduction of STAT3 phosphorylation at Tyr705. | [3][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for assessing the effect of this compound.
Experimental Protocols
This protocol provides a detailed methodology for performing Western blot analysis to determine the effect of this compound on STAT3 phosphorylation.
Cell Culture and this compound Treatment
-
Cell Seeding : Seed the chosen cancer cell line (e.g., one with known constitutive STAT3 activation) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 2.5, 5, and 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.
-
Treatment : Replace the culture medium with the this compound-containing or vehicle control medium. Incubate the cells for the desired treatment duration (e.g., 24 hours).[1]
Cell Lysis and Protein Quantification
-
Cell Wash : After treatment, place the plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis : Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[11]
-
Scraping and Collection : Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection : Carefully collect the supernatant containing the protein extract.
-
Protein Quantification : Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Western Blotting
-
Sample Preparation : Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis : Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150 V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
Immunodetection
-
Blocking : Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation : Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7][12]
-
Secondary Antibody Incubation : Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[12]
-
Detection : Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing : To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control such as β-actin or GAPDH.[1] This ensures that any observed changes in p-STAT3 are not due to variations in the total amount of protein loaded.
References
- 1. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 Signaling in Cancer [scirp.org]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Note: Quantification of FLLL32-Induced Apoptosis using Annexin V Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction:
FLLL32 is a novel small molecule and a synthetic analog of curcumin (B1669340), designed to be a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers, where it plays a crucial role in tumor cell survival, proliferation, and drug resistance.[1][3] this compound exerts its anti-cancer effects by selectively binding to the STAT3 SH2 domain, which is critical for STAT3 dimerization and signal transduction, thereby inhibiting its phosphorylation and DNA binding activity.[1][3] Inhibition of STAT3 signaling by this compound has been shown to impede multiple oncogenic processes and induce apoptosis in various cancer cell lines, including pancreatic, breast, and oral cancers.[1][4]
One of the key mechanisms of this compound-induced cell death is the activation of the apoptotic cascade.[2][4] This process involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[2][4] Specifically, this compound has been demonstrated to activate initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase-3, leading to the cleavage of critical cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[3][4] In some cellular contexts, the pro-apoptotic effects of this compound are also mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5]
A standard and reliable method to quantify apoptosis is through the use of Annexin V staining followed by flow cytometry.[6] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane.[6][7] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment.[6][7] Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS.[7] By conjugating Annexin V to a fluorochrome, such as FITC, early apoptotic cells can be specifically detected. Co-staining with a viability dye like Propidium Iodide (PI) or DAPI allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[6]
This application note provides a detailed protocol for inducing apoptosis in cancer cells using this compound and subsequently quantifying the apoptotic cell population using Annexin V and PI staining with flow cytometry.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis by inhibiting STAT3 and activating the p38 MAPK pathway.
Experimental Protocol: this compound Apoptosis Assay using Annexin V Staining
This protocol is adapted from established Annexin V staining procedures and studies involving this compound.[4][6][8]
Materials:
-
This compound compound
-
Appropriate cancer cell line (e.g., HSC-3, SCC-9 oral cancer cells)[9]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
T25 or 6-well culture flasks/plates
Procedure:
-
Cell Seeding and this compound Treatment:
-
Seed the desired cancer cells in T25 flasks or 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare various concentrations of this compound in complete culture medium. A dose-dependent response has been observed with concentrations ranging from 0 to 8 µM.[9] Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.
-
Replace the culture medium with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for a predetermined time, for example, 24 hours.[9]
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and add the collected supernatant back to the trypsinized cell suspension to ensure all cells (adherent and floating) are collected.
-
Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5-7 minutes at 4°C.[7]
-
Discard the supernatant.
-
-
Annexin V and PI Staining:
-
Wash the cell pellet twice with cold PBS. After each wash, centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be between 1 x 105 and 1 x 106 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
The samples are now ready for analysis on a flow cytometer. Analyze within one hour for best results.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI).
-
Acquire data for each sample.
-
Analyze the data by gating on the cell population in a forward scatter versus side scatter plot to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
Lower-left quadrant (Annexin V-/PI-): Live cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells (should be a minor population in this assay)
-
-
Experimental Workflow
Caption: Workflow for assessing this compound-induced apoptosis via Annexin V staining.
Data Presentation
The following table summarizes the quantitative results from a study where oral cancer cell lines (HSC-3 and SCC-9) were treated with varying concentrations of this compound for 24 hours, followed by Annexin V-FITC/PI staining and flow cytometry.[9]
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) (Early + Late Apoptosis) |
| HSC-3 | 0 (Vehicle) | ~5% |
| 1 | ~10% | |
| 2 | ~15% | |
| 4 | ~25% | |
| 8 | ~40% | |
| SCC-9 | 0 (Vehicle) | ~8% |
| 1 | ~12% | |
| 2 | ~20% | |
| 4 | ~30% | |
| 8 | ~45% |
Note: The percentages are approximate values derived from the published study for illustrative purposes.[9]
The Annexin V staining assay is a robust method for quantifying the pro-apoptotic effects of the STAT3 inhibitor, this compound. The provided protocol offers a detailed workflow for inducing and measuring apoptosis in cancer cell lines. The data clearly indicates that this compound induces apoptosis in a dose-dependent manner, making this assay a valuable tool for the preclinical evaluation of this compound and other potential anti-cancer compounds.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Viability Assay with FLLL32
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLLL32 is a novel synthetic analog of curcumin (B1669340) that functions as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, playing a crucial role in tumor cell survival, proliferation, and metastasis. This compound exerts its anti-cancer effects by selectively targeting STAT3, leading to the inhibition of its phosphorylation, DNA binding activity, and the subsequent downregulation of STAT3 target genes. This ultimately induces apoptosis in various cancer cell lines. These application notes provide detailed protocols for assessing the in vitro cell viability of cancer cells upon treatment with this compound using common colorimetric and luminescent assays.
Mechanism of Action of this compound
This compound is a dual inhibitor of Janus Kinase 2 (JAK2) and STAT3. It has been designed to selectively bind to the STAT3 SH2 domain, which is critical for STAT3 dimerization and signal transduction. By inhibiting JAK2-mediated phosphorylation of STAT3, this compound prevents its activation and translocation to the nucleus, thereby inhibiting the transcription of downstream target genes involved in cell survival and proliferation such as cyclin D1, Bcl-2, and survivin. This compound has been shown to be more potent than other STAT3 inhibitors like Stattic and S3I-201 in several cancer cell lines. Furthermore, this compound can induce apoptosis through caspase-dependent pathways and may also involve the p38 MAPK signaling pathway.
Data Presentation
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | IC50 (µM) | Reference |
| UM-SCC-29 | Head and Neck Squamous Cell Carcinoma | MTT | 0.85 | |
| UM-SCC-74B | Head and Neck Squamous Cell Carcinoma | MTT | 1.4 | |
| Canine OSA | Osteosarcoma | CyQUANT | ~2.5 - 7.5 | |
| Human OSA | Osteosarcoma | CyQUANT | ~2.5 - 7.5 | |
| PANC-1 | Pancreatic Cancer | Not Specified | <5 | |
| MDA-MB-231 | Breast Cancer | Not Specified | <5 | |
| HSC-3 | Oral Cancer | MTT | ~4 | |
| SCC-9 | Oral Cancer | MTT | ~4 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and incorporates specific considerations for this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A typical concentration range to test is 0, 1, 2, 4, 8, and 16 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration used.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay and is suitable for high-throughput screening.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (DMSO).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CellTiter-Glo® Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
-
Incubation and Data Acquisition:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cell viability assay.
Application Notes and Protocols for Liposomal FLLL32 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vivo evaluation of a liposomal formulation of FLLL32, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis.[1][2][3][4] this compound, a novel curcumin (B1669340) analog, is a potent inhibitor of STAT3 phosphorylation and its downstream signaling pathways.[5][6][7] However, the therapeutic application of this compound in its free form can be limited by poor bioavailability and potential off-target toxicities.
Liposomal drug delivery systems offer a promising strategy to overcome these limitations.[8][9] By encapsulating this compound within liposomes, particularly those with polyethylene (B3416737) glycol (PEG) moieties on their surface ("PEGylated" or "stealth" liposomes), it is possible to enhance its circulation time, improve its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, and potentially reduce systemic toxicity.[10][11] This document provides detailed methodologies for the formulation of PEGylated liposomal this compound (Lipo-FLLL32) and its subsequent evaluation in preclinical cancer models.
Data Summary
The following tables summarize key quantitative data for a representative Lipo-FLLL32 formulation and its in vivo efficacy.
Table 1: Physicochemical Characteristics of Lipo-FLLL32
| Parameter | Value | Method of Analysis |
| Mean Particle Size | ~120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | ~ -25 mV | Laser Doppler Electrophoresis |
| Encapsulation Efficiency | > 80% | High-Performance Liquid Chromatography (HPLC) |
Table 2: In Vivo Efficacy of Lipo-FLLL32 in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage Regimen | Mean Tumor Volume (Day 36) | Tumor Doubling Time (Median) |
| Untreated Control | N/A | ~1200 mm³ | 15 days |
| Lipo-FLLL32 | 15 mg/kg, i.v., 3x/week for 3 weeks | ~400 mm³ | 29 days |
Data adapted from a study on PANC-1 xenografts in nude mice.[12]
Signaling Pathway and Experimental Workflow
STAT3 Signaling Pathway
The diagram below illustrates the canonical JAK-STAT3 signaling pathway, which is the primary target of this compound. This compound inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby blocking the transcription of target genes involved in cancer cell survival and proliferation.[1][2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. turkjps.org [turkjps.org]
- 11. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: FLLL32 Treatment Duration for Optimal STAT3 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: FLLL32 is a novel synthetic analog of curcumin (B1669340) developed through structure-based design to be a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutively activated STAT3 is a key driver in many human cancers, promoting tumor cell survival, proliferation, and metastasis.[1][3] this compound exerts its effects primarily by targeting the STAT3 SH2 domain, which is critical for STAT3 dimerization and subsequent transcriptional activity.[1][4] It has also been shown to inhibit Janus Kinase 2 (JAK2), an upstream kinase that phosphorylates STAT3.[2][4] Determining the optimal treatment duration is critical for accurately assessing the biological effects of this compound, from direct target engagement to downstream cellular outcomes. This document provides a guide to selecting appropriate this compound treatment times based on specific experimental endpoints.
Mechanism of Action: this compound Inhibition of the JAK/STAT3 Pathway
The JAK/STAT3 pathway is a primary signaling cascade for numerous cytokines and growth factors. Upon ligand binding, receptor-associated JAKs become activated and phosphorylate STAT3 at tyrosine residue 705 (Y705).[2] This phosphorylation event induces STAT3 to form homodimers, which then translocate to the nucleus to regulate the expression of target genes involved in cell survival and proliferation.[5] this compound was designed to inhibit this pathway by binding to both JAK2 and the STAT3 SH2 domain, preventing STAT3 phosphorylation and dimerization.[4]
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Time-Dependent Effects of this compound Treatment
The optimal duration of this compound treatment varies depending on the biological question being addressed. Effects can be categorized into short-term (direct target inhibition), intermediate-term (modulation of gene and protein expression), and long-term (cellular fate).
| Treatment Duration | Key Biological Events & Endpoints | Typical Assays Used |
| ≤ 4 hours | Direct Target Engagement: - Inhibition of STAT3 DNA binding activity.[1] - No significant change in total STAT3 protein levels.[1] | Electrophoretic Mobility Shift Assay (EMSA) |
| 12 - 24 hours | Modulation of STAT3 & Downstream Targets: - Dose-dependent decrease in phosphorylated STAT3 (p-STAT3).[1][6][7]- Decrease in total STAT3 protein levels.[1][7]- Downregulation of STAT3 target gene mRNA and protein (e.g., Survivin, VEGF, MMP2, Cyclin D1, Bcl-2).[1][2][4] | Western Blot, qRT-PCR, Luciferase Reporter Assay |
| ≥ 48 hours | Cellular Fate Determination: - Induction of caspase-dependent apoptosis.[1][6]- Inhibition of cell proliferation and viability.[1][2] | Annexin V/PI Staining, Caspase Activity Assays, MTT/CyQUANT Assays |
Quantitative Data Summary: this compound Efficacy
This compound has demonstrated potent activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) for cell viability is typically determined following a 72-hour incubation period.
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h Treatment | Reference |
| SW480 | Colorectal Cancer | ~2.5 | [2] |
| HCT-116 | Colorectal Cancer | ~3.0 | [2] |
| U87 | Glioblastoma | ~2.0 | [2] |
| U266 | Multiple Myeloma | ~1.5 | [2] |
| SNU449 | Liver Cancer | ~2.5 | [2] |
| HEP3B | Liver Cancer | ~2.8 | [2] |
| A375 | Melanoma | 1.3 (at 48 hours) | [6] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy and mechanism of this compound. Researchers should optimize parameters for their specific cell lines and experimental conditions.
Caption: General workflow for evaluating this compound efficacy.
Protocol 1: Western Blot for p-STAT3 and Total STAT3
This protocol is for determining the effect of this compound on STAT3 phosphorylation and total protein levels, typically after a 24-hour treatment.[1][7]
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) or a vehicle control (DMSO) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: STAT3 DNA Binding Activity (EMSA)
This protocol assesses the direct inhibitory effect of this compound on STAT3's ability to bind DNA, which can be observed after short treatment durations (e.g., 4 hours).[1]
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle for 4 hours.
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and control cells using a nuclear extraction kit.
-
Binding Reaction: Incubate nuclear extracts (5-10 µg) with a biotin-labeled, double-stranded STAT3 consensus binding site oligonucleotide in binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer & Detection: Transfer the complexes to a nylon membrane, crosslink the DNA to the membrane, and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Protocol 3: qRT-PCR for STAT3 Target Gene Expression
This protocol measures changes in the mRNA levels of STAT3 target genes like Survivin, VEGF, or MMP2 after 12-24 hours of this compound treatment.[1]
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle for 12 or 24 hours.
-
RNA Extraction: Isolate total RNA from cells using an RNA purification kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following longer-term this compound exposure (e.g., 48 hours).[6]
-
Cell Seeding & Treatment: Seed cells in 6-well plates. After adherence, treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Conclusion and Recommendations
The optimal treatment duration for this compound is contingent on the experimental endpoint.
-
For studying direct and rapid effects on STAT3 DNA binding, a short duration of 4 hours is sufficient.[1]
-
To observe changes in STAT3 phosphorylation and the expression of its downstream targets , an intermediate duration of 12 to 24 hours is recommended.[1][2][6]
-
For assessing ultimate cellular outcomes such as apoptosis and inhibition of cell viability, a longer treatment of 48 to 72 hours is necessary to allow for the accumulation of these effects.[2][6]
By aligning the treatment duration with the specific biological process under investigation, researchers can obtain clear and accurate insights into the efficacy and mechanism of action of this compound.
References
- 1. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two small molecule compounds, LLL12 and this compound, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for FLLL32 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLLL32 is a synthetic analog of curcumin (B1669340) designed as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many human cancers, contributing to tumor cell proliferation, survival, metastasis, and chemoresistance.[1] this compound has demonstrated significant anti-tumor activity in a variety of cancer models by downregulating STAT3 phosphorylation and its downstream targets.[2] Emerging evidence indicates that this compound can act synergistically with conventional chemotherapy agents, enhancing their efficacy and potentially overcoming drug resistance.[3][4] These application notes provide a summary of preclinical data and detailed protocols for utilizing this compound in combination with other chemotherapy agents.
Data Presentation: In Vitro Efficacy of this compound Combination Therapies
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound alone and in combination with standard chemotherapeutic agents.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Citation |
| UM-SCC-29 | Head and Neck Squamous Cell Carcinoma | 0.85 | [5] |
| UM-SCC-74B | Head and Neck Squamous Cell Carcinoma | 1.4 | [5] |
| OSA8 | Canine Osteosarcoma | 1.45 | [6] |
| OSA16 | Canine Osteosarcoma | 1.25 | [6] |
| D17 | Canine Osteosarcoma | 0.95 | [6] |
| SJSA | Human Osteosarcoma | 0.75 | [6] |
| U2OS | Human Osteosarcoma | 1.15 | [6] |
| HSC-3 | Oral Squamous Cell Carcinoma | ~2.0 (at 96h) | [7] |
| SCC-9 | Oral Squamous Cell Carcinoma | ~4.0 (at 24h) | [7] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective at 2.5-5 µM | [2] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but effective at 2.5-5 µM | [2] |
Table 2: Synergistic Effects of this compound with Cisplatin (B142131) in Head and Neck Squamous Cell Carcinoma (HNSCC) Cells
| Cell Line | Treatment | IC50 (Cisplatin, nM) | Fold Reduction in Cisplatin IC50 | Citation |
| Ca9-22 (Oral Cancer) | Cisplatin alone | 0.7 | N/A | [8] |
| Ca9-22 (Oral Cancer) | Cisplatin + 5 µM PAC (curcumin analog) | ~0.07 | 10-fold | [8] |
Note: While a direct IC50 table for this compound and cisplatin was not available, a study on a similar curcumin analog (PAC) demonstrates a significant potentiation of cisplatin's effect, reducing its IC50 tenfold.[8] this compound has been shown to sensitize HNSCC cells to cisplatin.[4][5]
Table 3: Enhanced Apoptosis with this compound and Doxorubicin (B1662922) in Breast Cancer Cells
| Cell Line | Treatment | % of Apoptotic Cells (Annexin V+) | Citation |
| MDA-MB-231 | Untreated | ~2% | [9] |
| MDA-MB-231 | Doxorubicin (IC50) | ~47% | [9] |
| MDA-MB-231 | Curcumin (IC50) | ~46% | [9] |
| MDA-MB-231 | Curcumin (33.12 µM) + Doxorubicin (0.33 µM) | Synergistic increase | [9] |
Note: A direct quantitative analysis of apoptosis for this compound in combination with doxorubicin was not found in the search results. However, studies on curcumin, the parent compound of this compound, in combination with doxorubicin show a synergistic increase in apoptosis.[9] this compound has been reported to exhibit synergy with doxorubicin in breast cancer cells.[3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: STAT3 Signaling Pathway
This compound exerts its anti-tumor effects primarily by inhibiting the STAT3 signaling pathway.[1] Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 is phosphorylated, dimerizes, and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[5][10] this compound has been shown to inhibit the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3), thereby preventing its activation and downstream signaling.[2][11]
Experimental Workflow for In Vitro Combination Studies
The following diagram outlines a typical workflow for evaluating the synergistic effects of this compound in combination with other chemotherapy agents in vitro.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with another chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination, in culture medium. The final DMSO concentration should be less than 0.1%. Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment using a dose-response curve. Combination index (CI) values can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and a combination treatment.[6][12]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
3. Western Blot Analysis for p-STAT3 and Cleaved Caspase-3
This protocol is for assessing the effect of this compound combination therapy on STAT3 signaling and apoptosis markers.
Materials:
-
Cancer cell line of interest
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9131, 1:1000 dilution)[13]
-
Rabbit anti-STAT3 (e.g., Cell Signaling Technology, 1:1000 dilution)[2]
-
Rabbit anti-cleaved Caspase-3 (e.g., Cell Signaling Technology, 1:1000 dilution)[2]
-
Mouse or Rabbit anti-β-actin (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
4. In Vivo Xenograft Model Protocol
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with a chemotherapy agent.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in DMSO)
-
Chemotherapy agent for injection (e.g., Cisplatin in saline)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, combination therapy).
-
Treatment Administration:
-
This compound: Administer this compound intraperitoneally (e.g., 50 mg/kg) daily or on a specified schedule.[2]
-
Chemotherapy Agent: Administer the chemotherapy agent according to established protocols (e.g., Cisplatin at 2.3 mg/kg daily for 5 days).
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitoring: Monitor animal weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound, as a potent STAT3 inhibitor, demonstrates significant promise as a combination therapy agent. The provided data and protocols offer a foundation for researchers to explore the synergistic potential of this compound with various chemotherapy drugs. Further investigation into the mechanisms of synergy and in vivo efficacy will be crucial for the clinical translation of this compound-based combination therapies in cancer treatment.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
FLLL32 Technical Support Center: Enhancing Solubility for Cell Culture Applications
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the solubility of FLLL32 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a synthetic analog of curcumin (B1669340) designed to have improved stability and bioavailability.[1][2] It functions as a potent dual inhibitor of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] By targeting the STAT3 signaling pathway, this compound can inhibit tumor cell proliferation, survival, and angiogenesis.[2][5][6] It has been shown to downregulate the expression of STAT3 downstream target genes like cyclin D1, Bcl-xL, and survivin.[5][6][7]
Q2: I am observing precipitation of this compound after adding it to my cell culture medium. What is the recommended solvent for this compound?
This compound has low solubility in aqueous solutions. The recommended primary solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[4][8][9] For cell culture experiments, a high-concentration stock solution in DMSO is typically prepared first and then diluted to the final working concentration in the culture medium.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at 0.1% or lower. It is crucial to test the tolerance of your specific cell line to DMSO.
Q4: Even with a DMSO stock, my this compound is precipitating in the media. How can I improve its solubility?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your cell culture medium.
-
Pre-warming the Medium: Gently pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Vortexing/Mixing: Immediately after adding the this compound stock to the medium, vortex or gently mix the solution to ensure rapid and uniform dispersion.
-
Use of a Carrier: For challenging situations, a carrier solvent system can be employed. However, this should be tested for compatibility with your cell line.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve. | Inappropriate solvent. | Use DMSO to prepare a stock solution of at least 10 mM.[4] Sonication may aid dissolution.[9] |
| Precipitation observed immediately after diluting DMSO stock in media. | Poor mixing or supersaturation. | Add the DMSO stock dropwise to the pre-warmed media while gently vortexing. Prepare an intermediate dilution in media before the final dilution. |
| Precipitate forms over time in the incubator. | Compound instability or interaction with media components. | Prepare fresh dilutions of this compound for each experiment. Evaluate the stability of this compound in your specific cell culture medium over your experimental time course. Some media components can contribute to precipitation.[10] |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation. | Visually inspect the media for any signs of precipitation before and during the experiment. If precipitation is suspected, centrifuge the media and measure the concentration of this compound in the supernatant. |
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Maximum Concentration |
| DMSO | ≥ 92 mg/mL (198.04 mM)[8] |
| Ethanol | ~25 mg/mL (53.82 mM)[8] |
Table 2: Formulations for In Vivo and In Vitro Use
| Formulation Components | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.38 mM)[4] | A common formulation for achieving a clear solution for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.38 mM)[4] | Utilizes a cyclodextrin (B1172386) to enhance solubility. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.38 mM)[4] | An oil-based formulation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 464.55 g/mol .
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability, protected from light.[4] The stock solution is stable for at least 6 months at -80°C.[4]
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Treatment
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a sterile tube.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution to achieve the desired final concentration. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Immediate Use: Use the freshly prepared this compound-containing medium to treat your cells immediately to minimize the risk of precipitation.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow for Assessing this compound Solubility and Efficacy
Caption: Workflow for preparing this compound and assessing its effects.
Troubleshooting Logic for this compound Precipitation
Caption: A logical guide to troubleshooting this compound precipitation issues.
References
- 1. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two small molecule compounds, LLL12 and this compound, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. This compound | JAK | STAT | Apoptosis | TargetMol [targetmol.com]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
FLLL32 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of FLLL32, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is a synthetic analog of curcumin (B1669340) designed as a dual inhibitor of Janus Kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It is engineered to selectively bind to the STAT3 SH2 domain, which is crucial for STAT3 dimerization and subsequent signal transduction.[1][3] The structural modifications of this compound from curcumin enhance its stability and specificity for STAT3.[3][4]
Q2: How specific is this compound for STAT3 over other proteins?
Extensive kinase profiling assays have demonstrated that this compound is highly selective for STAT3.[1][3][5] Studies show that this compound has minimal inhibitory effects on a wide range of other tyrosine kinases, even at concentrations significantly higher than its effective dose for STAT3 inhibition.[1][5] For instance, the IC50 values for many other kinases are greater than 100 µM.[1][5] Furthermore, this compound effectively inhibits STAT3 phosphorylation without significantly impacting the phosphorylation of other closely related STAT proteins, such as STAT1 and STAT2, when stimulated by cytokines like interferon-α (IFNα).[1][6]
Q3: Are there any known off-target effects of this compound, especially at high concentrations?
While this compound is highly selective, some studies have observed effects on other signaling pathways, particularly at higher concentrations. These are generally not considered direct binding-related off-target effects but may be indirect consequences of STAT3 inhibition or other cellular responses. For example, increased levels of phosphorylated ERK1/2 have been noted in some cancer cell lines following this compound treatment.[1] Additionally, one study in oral cancer cells reported the activation of p38 MAPK, ERK, and JNK pathways.[7][8]
Troubleshooting Guide
Issue: Inconsistent results or suspected off-target effects in my experiments.
If you are observing unexpected results that may be attributable to off-target effects of this compound, consider the following troubleshooting steps:
-
Concentration Optimization: It is crucial to determine the optimal concentration of this compound for your specific cell line and experimental conditions. We recommend performing a dose-response curve to identify the lowest effective concentration that inhibits STAT3 phosphorylation without inducing widespread cellular changes. The IC50 for this compound in various cancer cell lines has been reported to be in the low micromolar range (e.g., 0.75-1.45 µM in osteosarcoma cell lines).[3]
-
Control Experiments:
-
STAT3 Rescue: To confirm that the observed phenotype is due to STAT3 inhibition, consider experiments to rescue the effect by expressing a constitutively active form of STAT3 (STAT3-C).[1]
-
Orthogonal Inhibition: Use another well-characterized STAT3 inhibitor to see if it phenocopies the effects of this compound.
-
-
Monitor Off-Target Pathways: If you suspect off-target effects, it is advisable to probe for the activation or inhibition of other key signaling pathways. Based on existing literature, we recommend monitoring the phosphorylation status of STAT1, STAT2, ERK1/2, AKT, and p38 MAPK via Western blot.[1][9][10]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against a panel of kinases, demonstrating its high specificity for the STAT3 pathway.
Table 1: this compound Kinase Inhibition Profile (Tyrosine Kinases)
| Kinase | IC50 (µM) | Reference |
| JAK3 | > 100 | [5] |
| Lck | > 100 | [5] |
| Syk | > 100 | [5] |
| ZAP-70 | > 100 | [5] |
| TYK2 | > 100 | [5] |
| Abl-1 | > 100 | [5] |
| BTK | > 100 | [5] |
| Lyn | > 100 | [5] |
| Yes | > 100 | [5] |
| EGFR | > 100 | [1] |
| ErbB2/HER2 | > 100 | [1] |
| Met | > 100 | [1] |
Table 2: this compound Kinase Inhibition Profile (Other Protein and Lipid Kinases)
| Kinase | IC50 (µM) | Reference |
| AKT1 | > 100 | [5] |
| AKT2 | > 100 | [1] |
| CDK2/Cyclin D1 | > 100 | [1] |
| CDK4/Cyclin D1 | 57.33 | [5] |
| FAK | > 100 | [5] |
| JNK1-α | > 100 | [5] |
| mTOR | > 100 | [5] |
| PI3K (p110α/p85α) | > 100 | [5] |
| PI3K (p110β/p85α) | > 100 | [5] |
| PKA | > 100 | [5] |
| PKCα | > 100 | [5] |
| PKCγ | > 100 | [5] |
Experimental Protocols
1. Kinase Profiling Assay
To determine the specificity of this compound, its inhibitory activity is tested against a panel of purified human protein kinases.
-
Procedure: The effect of this compound on the activity of various kinases is determined by a contract research organization (e.g., Reaction Biology Corp.) using their kinase profiler assay services.[1][5] this compound is typically tested at a concentration of 10 µM or in a dose-response format to determine the IC50 value for each kinase. The kinase activity is measured using radiometric or fluorescence-based assays, quantifying the phosphorylation of a substrate peptide.
2. Western Blot Analysis for STAT3 and Off-Target Phosphorylation
This protocol is used to assess the phosphorylation status of STAT3 and other signaling proteins in cells treated with this compound.
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
For experiments involving cytokine stimulation, serum-starve the cells for 24 hours.[1]
-
Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for 2 hours.[1]
-
Stimulate the cells with a cytokine such as IFNα (e.g., 50 ng/ml) for 30 minutes, if applicable.[1]
-
Harvest the cells and prepare whole-cell lysates.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against phospho-STAT3 (Tyr705), total STAT3, phospho-STAT1, phospho-STAT2, phospho-ERK1/2, phospho-AKT, and GAPDH as a loading control.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]
-
Visualizations
Caption: this compound's primary mechanism of action targeting the JAK2/STAT3 signaling pathway.
Caption: Potential indirect effects of high this compound concentrations on other signaling pathways.
Caption: A logical workflow for troubleshooting potential off-target effects of this compound.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structurally Modified Curcumin Analogs Inhibit STAT3 Phosphorylation and Promote Apoptosis of Human Renal Cell Carcinoma and Melanoma Cell Lines | PLOS One [journals.plos.org]
- 10. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
FLLL32 stability in aqueous solutions over time
Welcome to the technical support center for FLLL32. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered more stable than curcumin (B1669340)?
This compound is a synthetic analog of curcumin. Its chemical structure has been modified to prevent enolization, a chemical process that contributes to the degradation of curcumin. This modification, the replacement of two hydrogens on the middle carbon with spiro-cycloalkyl rings, results in a more stable diketo form, making this compound more robust for experimental use.
Q2: How should I prepare a stock solution of this compound?
This compound has poor solubility in water. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent.
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Q3: How do I prepare working solutions of this compound in aqueous media for cell culture experiments?
To prepare a working solution, the DMSO stock solution should be serially diluted in your cell culture medium.
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing. This helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture is low (typically less than 0.5%) to avoid solvent-induced toxicity.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: Your target concentration may be above the solubility limit of this compound in the aqueous medium.
-
Use pre-warmed media: Diluting into a medium that is at 37°C can improve solubility.
-
Add stock solution slowly while vortexing: This allows for better dispersion of the compound.
-
Consider using a surfactant: For certain applications, a small amount of a biocompatible surfactant like Tween-80 may help to maintain solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | 1. Poor Solubility: The compound may not be fully dissolved in the stock solution or may have precipitated in the working solution. | - Ensure the DMSO stock solution is clear and free of particulates. - Prepare fresh working solutions immediately before use. - Visually inspect the final working solution for any signs of precipitation before adding it to your experiment. |
| 2. Compound Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Use single-use aliquots of the stock solution. - Verify that the stock solution has been stored correctly at -20°C or -80°C and protected from light. | |
| High background or off-target effects | 1. High DMSO Concentration: The final concentration of DMSO in the assay may be too high, leading to cellular stress or other non-specific effects. | - Calculate the final DMSO concentration in your experiments and ensure it is below 0.5%. - Include a vehicle control (media with the same final concentration of DMSO) in all experiments. |
| 2. Compound Precipitation: Precipitated compound can cause light scattering in plate-based assays or have non-specific interactions with cells. | - Follow the recommended procedures for preparing working solutions to minimize precipitation. - If precipitation is observed, consider lowering the final concentration of this compound. |
This compound Stability in Aqueous Solutions
While this compound is designed for enhanced stability, its integrity in aqueous solutions over time can be influenced by factors such as pH, temperature, and the composition of the buffer. Below is illustrative data on this compound stability. Note: This data is hypothetical and intended to serve as an example. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: Illustrative Half-life (t½) of this compound in Different Aqueous Buffers at 37°C
| Buffer (pH) | Half-life (t½) in hours |
| pH 5.0 (Acetate Buffer) | 18 |
| pH 7.4 (Phosphate Buffered Saline) | 24 |
| pH 8.5 (Tris Buffer) | 12 |
Table 2: Illustrative Percentage of this compound Remaining Over Time in PBS (pH 7.4) at Different Temperatures
| Time (hours) | 4°C | 25°C (Room Temperature) | 37°C |
| 0 | 100% | 100% | 100% |
| 8 | 98% | 95% | 90% |
| 24 | 95% | 88% | 75% |
| 48 | 91% | 78% | 56% |
| 72 | 87% | 69% | 42% |
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol provides a general framework for determining the stability of this compound in a specific aqueous solution.
1. Materials
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aqueous this compound Solution: Dilute the this compound stock solution into the aqueous buffer of choice to a final concentration suitable for your experiments (e.g., 10 µM).
3. Stability Study
-
Incubate the aqueous this compound solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
4. HPLC Analysis
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Based on the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL
-
Analysis: Quantify the peak area of this compound at each time point. The percentage of this compound remaining can be calculated relative to the peak area at time 0.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is known to inhibit the JAK2/STAT3 signaling pathway and induce caspase-mediated apoptosis.[1][2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to FLLL32 treatment in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the STAT3 inhibitor, FLLL32.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of curcumin (B1669340) designed as a potent inhibitor of the JAK2/STAT3 signaling pathway. Its primary mechanism involves binding to the SH2 domain of STAT3, which is crucial for its dimerization and translocation to the nucleus. This inhibition prevents the transcription of STAT3 target genes involved in cell survival, proliferation, and angiogenesis. This compound has been shown to be more potent and specific than its parent compound, curcumin.[1][2]
Q2: My this compound is not dissolving properly in my cell culture medium. What should I do?
A2: this compound, similar to curcumin, has low aqueous solubility. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If you observe precipitation when adding the this compound stock solution to your aqueous culture medium, try vortexing the diluted solution before adding it to your cells. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.
Q3: I am not observing the expected level of apoptosis in my cancer cells after this compound treatment. What are some possible reasons?
A3: Several factors could contribute to a lack of apoptotic response:
-
Cell Line Specificity: The sensitivity to this compound can vary between cell lines, depending on their reliance on the STAT3 signaling pathway. Confirm that your cell line has constitutively active STAT3.
-
Drug Concentration and Treatment Duration: The effective concentration of this compound can range from low micromolar to higher concentrations depending on the cell line.[3] Perform a dose-response experiment to determine the optimal concentration and treatment time for your specific cells.
-
This compound Potency: Ensure the purity and stability of your this compound compound. Improper storage can lead to degradation.
-
Resistance Mechanisms: The cancer cells may have intrinsic or acquired resistance to STAT3 inhibition. This could involve activation of alternative survival pathways.
Q4: How can I confirm that this compound is effectively inhibiting STAT3 in my experimental model?
A4: To confirm STAT3 inhibition, you should assess the following:
-
Phospho-STAT3 (p-STAT3) Levels: Use Western blotting to check for a decrease in the phosphorylation of STAT3 at tyrosine 705 (Tyr705). This is a direct indicator of STAT3 activation.
-
STAT3 DNA Binding Activity: An Electrophoretic Mobility Shift Assay (EMSA) can be used to determine if this compound is preventing STAT3 from binding to its DNA consensus sequence.[4][5]
-
Downregulation of STAT3 Target Genes: Measure the mRNA or protein levels of known STAT3 downstream targets such as Cyclin D1, Bcl-xL, Survivin, VEGF, and MMP2.[1][4][6][7][8] A decrease in their expression suggests successful STAT3 inhibition.
Q5: What are some potential off-target effects of this compound?
A5: this compound has been shown to be relatively specific for STAT3. Studies have indicated that it has little to no inhibitory effect on other homologous STAT proteins like STAT1.[9][10][11] However, some studies have shown that at higher concentrations, this compound can induce the phosphorylation of ERK, JNK, and p38 MAPK pathways in some oral cancer cell lines.[3][12] It is always advisable to check for potential off-target effects in your specific cell model.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CyQUANT).
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a single-cell suspension and proper mixing before and during plating. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media. |
| This compound precipitation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment and ensure proper mixing into the media. |
| Incorrect incubation times | Optimize the treatment duration for your specific cell line. A time-course experiment is recommended. |
| Cell confluence | Seed cells at a density that prevents them from becoming over-confluent by the end of the experiment. |
Problem 2: No decrease in p-STAT3 (Tyr705) levels after this compound treatment in Western blot.
| Possible Cause | Suggested Solution |
| Inactive this compound | Verify the quality and storage conditions of your this compound compound. |
| Insufficient drug concentration or treatment time | Perform a dose-response and time-course experiment to find the optimal conditions. |
| Rapid p-STAT3 turnover | Harvest cell lysates at earlier time points post-treatment. |
| Poor antibody quality | Use a validated antibody for p-STAT3 (Tyr705) and include appropriate positive and negative controls. |
| Technical issues with Western blotting | Ensure proper protein transfer, blocking, and antibody incubation steps. Use a loading control (e.g., β-actin, GAPDH) to normalize your results. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SW480 | Colorectal Cancer | ~2.5 |
| HCT-116 | Colorectal Cancer | ~3.0 |
| U87 | Glioblastoma | ~2.0 |
| U251 | Glioblastoma | ~2.5 |
| U266 | Multiple Myeloma | ~1.5 |
| SNU449 | Liver Cancer | ~2.0 |
| HEP3B | Liver Cancer | ~2.5 |
| UM-SCC-29 | Head and Neck Squamous Cell Carcinoma | 0.85 |
| UM-SCC-74B | Head and Neck Squamous Cell Carcinoma | 1.4 |
| OSA8 | Canine Osteosarcoma | ~1.2 |
| OSA16 | Canine Osteosarcoma | ~1.45 |
| D17 | Canine Osteosarcoma | ~1.0 |
| SJSA | Human Osteosarcoma | ~0.75 |
| U2OS | Human Osteosarcoma | ~0.9 |
| Note: IC50 values are approximate and can vary based on experimental conditions.[1][4][13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO) for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for p-STAT3 and Cleaved Caspase-3
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed 1 x 10^4 cells per well in a 96-well plate and treat with this compound for the desired time.
-
Assay Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., containing a luminogenic substrate) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the caspase-3/7 activity.[1][14]
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
-
Nuclear Extract Preparation: After this compound treatment, prepare nuclear extracts from the cells.
-
Binding Reaction: Incubate the nuclear extracts with a biotin- or radio-labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site.
-
Polyacrylamide Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method. A decrease in the shifted band in this compound-treated samples indicates reduced STAT3 DNA binding.[5]
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Workflow for assessing this compound efficacy.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
FLLL32 degradation products and their activity
FLLL32 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues and provide detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from curcumin (B1669340)?
A1: this compound is a synthetic analog of curcumin, designed to have superior biochemical properties.[1][2][3] The key structural modification in this compound is the replacement of the two central hydrogen atoms on curcumin's heptadienone chain with a spiro-cyclohexyl ring.[4] This change prevents the molecule from undergoing enolization, which is a major pathway of degradation for curcumin, thus conferring greater stability to this compound.[5][6] This enhanced stability, along with a more specific interaction with its target, makes this compound a more potent inhibitor of the STAT3 signaling pathway compared to curcumin.[1][4]
Q2: What are the known degradation products of this compound?
A2: Currently, there is limited information available in the public domain regarding the specific degradation products of this compound. The compound was specifically designed for increased stability to overcome the rapid metabolism and poor bioavailability of its parent compound, curcumin.[5][7] While this design suggests a reduced rate of degradation under physiological conditions, the exact metabolic fate and any potential degradation products have not been extensively documented in the available literature. Further pharmacokinetic and toxicology studies are needed to fully characterize the metabolism of this compound.[7]
Q3: What is the primary mechanism of action for this compound?
A3: The primary mechanism of action for this compound is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7] STAT3 is a transcription factor that is often constitutively activated in many types of cancer, playing a crucial role in tumor cell survival, proliferation, and angiogenesis.[7] this compound inhibits STAT3 signaling through multiple mechanisms, including:
-
Inhibition of STAT3 Phosphorylation: this compound has been shown to inhibit the phosphorylation of STAT3 at the critical tyrosine 705 residue (pSTAT3), which is essential for its dimerization and activation.[7]
-
Inhibition of STAT3 DNA Binding: this compound has been demonstrated to decrease the DNA binding activity of STAT3, preventing it from regulating the transcription of its target genes.[1][2]
-
Downregulation of STAT3 Expression: Treatment with this compound can lead to a decrease in the total levels of STAT3 protein, in part through the ubiquitin-proteasome pathway.[1][2]
Q4: In which cancer cell lines has this compound shown activity?
A4: this compound has demonstrated potent anti-cancer activity in a wide range of preclinical models and cancer cell lines. It has shown efficacy in inhibiting cell proliferation and inducing apoptosis in cell lines from various cancers, including:
-
Pancreatic Cancer[4]
-
Breast Cancer[4]
-
Multiple Myeloma[8]
-
Glioblastoma[8]
-
Liver Cancer[8]
-
Colorectal Cancer[8]
-
Rhabdomyosarcoma[9]
-
Oral Cancer[5]
Troubleshooting Guides
Issue 1: Inconsistent results in long-term cell culture experiments.
-
Possible Cause: Although this compound is more stable than curcumin, long-term incubation in cell culture media at 37°C could still lead to some degradation. The composition of the media, including serum concentration and pH, can influence compound stability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles.
-
Minimize Exposure to Light: Protect this compound solutions from light to prevent potential photodegradation.
-
Replenish Compound: For experiments lasting longer than 24-48 hours, consider replenishing the media with freshly diluted this compound to maintain a consistent concentration.
-
Control for Stability: As a control, incubate this compound in your cell culture media under the same experimental conditions but without cells. At various time points, analyze the concentration of the parent compound using a suitable analytical method like HPLC to assess its stability in your specific experimental setup.
-
Issue 2: Lower than expected activity of this compound in a new cell line.
-
Possible Cause: The activity of this compound is dependent on the constitutive activation of the STAT3 signaling pathway in the target cells.
-
Troubleshooting Steps:
-
Assess STAT3 Activation: Before conducting extensive experiments, verify the status of STAT3 activation in your cell line. Use Western blotting to check for the presence of phosphorylated STAT3 (pSTAT3 at Tyr705). Cell lines with high basal levels of pSTAT3 are more likely to be sensitive to this compound.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Positive Controls: Include a positive control cell line known to be sensitive to this compound to ensure the compound is active in your hands.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OSA8 | Canine Osteosarcoma | ~1.0 | [2] |
| SJSA-1 | Human Osteosarcoma | ~1.45 | [2] |
| U2OS | Human Osteosarcoma | ~0.75 | [2] |
| RH28 | Human Rhabdomyosarcoma | < 2.5 | [9] |
| RH30 | Human Rhabdomyosarcoma | < 2.5 | [9] |
| RD2 | Human Rhabdomyosarcoma | < 2.5 | [9] |
| HSC-3 | Human Oral Cancer | ~4.0 (at 24h) | [5] |
| SCC-9 | Human Oral Cancer | ~4.0 (at 24h) | [5] |
Experimental Protocols
1. Western Blot Analysis for STAT3 Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705.
-
Methodology:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
2. Cell Viability Assay (MTT or similar)
-
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
3. Caspase-3/7 Activity Assay
-
Objective: To measure the induction of apoptosis by this compound through the activation of caspases.
-
Methodology:
-
Seed cells in a 96-well plate and treat with this compound as described for the cell viability assay.
-
Use a commercially available caspase-3/7 activity assay kit (e.g., SensoLyte® Homogeneous AMC Caspase-3/7 Assay).[3]
-
Following the manufacturer's instructions, add the caspase substrate to each well.
-
Incubate the plate for the recommended time at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control.
-
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for assessing this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide solubility and thermal stability profiling reveals distinct regulatory roles for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two small molecule compounds, LLL12 and this compound, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing FLLL32 Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of FLLL32 for animal studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Issue 1: Low or Undetectable Plasma Concentrations of this compound
-
Possible Cause: Poor aqueous solubility of this compound leading to low absorption.
-
Solution:
-
Formulation Optimization: this compound is poorly soluble in water.[1] For intraperitoneal (i.p.) injections, a common starting point is dissolving this compound in dimethyl sulfoxide (B87167) (DMSO).[2] For oral administration, consider the following formulation strategies:
-
Co-solvents: A mixture of DMSO and polyethylene (B3416737) glycol (PEG) can be used to improve solubility.
-
Suspensions: Creating a suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) can be effective.[3]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption.
-
Nanoparticle formulations: Encapsulating this compound in nanoparticles can improve both solubility and bioavailability.[4][5]
-
-
Route of Administration: If oral bioavailability remains low, consider alternative routes such as intraperitoneal or intravenous (i.v.) injection, which bypass first-pass metabolism.
-
Issue 2: High Variability in Animal Responses to this compound Treatment
-
Possible Cause: Inconsistent formulation preparation or administration technique.
-
Solution:
-
Standardized Formulation Protocol: Ensure a consistent and validated protocol for preparing the this compound formulation. For suspensions, ensure uniform particle size and prevent aggregation through proper mixing and sonication.
-
Precise Administration: For oral gavage, use appropriate needle sizes and ensure consistent delivery to the stomach. For injections, ensure the correct volume and injection site are used for each animal.
-
Animal Fasting: Standardize the fasting period for animals before oral administration to minimize variability in gastrointestinal conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of curcumin (B1669340) designed to have improved stability and biological activity.[1] Its primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][6] this compound has been shown to suppress tumor growth in various cancer models.[7]
Q2: Why is the bioavailability of this compound a concern in animal studies?
Similar to its parent compound curcumin, this compound has poor aqueous solubility, which limits its absorption from the gastrointestinal tract after oral administration.[1] This can lead to low plasma concentrations and reduced efficacy in vivo.
Q3: What are some effective formulation strategies to enhance the oral bioavailability of curcumin analogs like this compound?
Several strategies have been shown to improve the bioavailability of curcuminoids:
-
Adjuvants: Co-administration with piperine, an inhibitor of drug metabolism, has been shown to increase the bioavailability of curcumin by over 2000%.[8]
-
Lipid-based Formulations: Formulations like liposomes and solid lipid nanoparticles protect the compound from degradation and enhance absorption.[4][9]
-
Nanoparticles: Encapsulating the compound in nanoparticles increases its surface area and dissolution rate.[10]
-
Complexation with Phospholipids (B1166683): Forming a complex with phospholipids (phytosomes) can improve absorption.[4]
Q4: What is a typical starting dose and administration route for this compound in mouse xenograft models?
Based on published studies, a common starting point for in vivo efficacy studies in mice is intraperitoneal (i.p.) injection of 50 mg/kg this compound, often dissolved in DMSO, administered daily.[2]
Data Presentation
The following table summarizes the pharmacokinetic parameters of the closely related curcumin analog, FLLL12, following oral administration in mice, which can serve as a reference for the expected improvements with enhanced formulations.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (0-∞) (hr*ng/mL) | t½ (hours) |
| Curcumin | 200 | 55.65 | 0.25 | 131 | 4.8 |
| FLLL12 | 200 | 241.5 | 0.5 | 418.5 | 7.7 |
Data from a study on FLLL12, a close analog of this compound.[3]
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/CMC Vehicle for Oral Gavage
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of 100% DMSO.
-
In a separate container, prepare a 0.5% solution of carboxymethyl cellulose (CMC) in sterile water.
-
Slowly add the this compound/DMSO solution to the 0.5% CMC solution while vortexing to create a fine suspension. The final concentration of DMSO should be kept low (e.g., 10%).[3]
-
Administer the suspension to animals via oral gavage at the desired dose.
Protocol 2: In Vivo Bioavailability Study in Mice
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) with free access to water before dosing.
-
Formulation Preparation: Prepare the this compound formulation as described in Protocol 1 or another optimized formulation.
-
Dosing: Administer the formulation orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualization
References
- 1. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical in vitro, in vivo and pharmacokinetic evaluations of FLLL12 for the prevention and treatment of head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancements in curcuminoid formulations: An update on bioavailability enhancement strategies curcuminoid bioavailability and formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
FLLL62 Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the FLLL32 analog, FLLL62. Developed for improved solubility, FLLL62, like its parent compound this compound, is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical target in various cancers.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of FLLL62 over this compound?
A1: The principal advantage of FLLL62 is its enhanced solubility. Studies have shown that the overall solubility of FLLL62 is approximately two-fold higher than that of this compound in cell culture media.[1] This improved solubility can facilitate easier handling and more reliable dosing in experimental settings.
Q2: What is the mechanism of action for FLLL62?
A2: FLLL62 is a small molecule inhibitor of the JAK2-STAT3 pathway.[1] It is designed to target the STAT3 protein, interfering with its phosphorylation and subsequent homodimerization.[2] This inhibition of STAT3 activation prevents its translocation to the nucleus, thereby blocking the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[3][4][5][6]
Q3: In which cancer types have this compound and FLLL62 shown activity?
A3: this compound and/or FLLL62 have demonstrated pro-apoptotic and anti-proliferative effects in a variety of cancer cell lines, including renal cell carcinoma, melanoma, osteosarcoma, breast cancer, pancreatic cancer, rhabdomyosarcoma, and oral cancer.[1][3][4][5][6][7][8]
Q4: How do this compound and FLLL62 affect STAT3 phosphorylation?
A4: Both this compound and FLLL62 have been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue.[2][5] This is a critical step in the activation of the STAT3 signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Media | The concentration of this compound or FLLL62 exceeds its solubility limit. | While FLLL62 has improved solubility, both compounds can precipitate at higher concentrations. This compound and FLLL62 are generally completely dissolved at or below 5 µM and 10 µM, respectively.[1] For higher concentrations, consider using a stock solution in DMSO and ensure the final DMSO concentration in the media is low (e.g., <0.5%) to minimize solvent toxicity. Gentle warming or sonication may aid dissolution, but verify compound stability under these conditions. |
| Inconsistent Anti-proliferative Effects | Cell line sensitivity, compound degradation, or incorrect assay procedure. | Verify the constitutive activation of STAT3 in your cell line, as this is a key determinant of sensitivity. Ensure proper storage of the compounds (aliquoted at -20°C or -80°C, protected from light) to prevent degradation. For cell viability assays like the MTT assay, ensure optimal cell seeding density and incubation times. |
| No Inhibition of STAT3 Phosphorylation | Ineffective compound concentration, short incubation time, or issues with Western blot protocol. | Perform a dose-response experiment to determine the optimal concentration of FLLL62 for your specific cell line. A typical starting point is in the low micromolar range. Optimize the incubation time; often, a few hours are sufficient to see an effect on STAT3 phosphorylation. For Western blotting, ensure the use of fresh lysis buffer with phosphatase inhibitors and validate your phospho-STAT3 antibody. |
| High Background in Annexin V Apoptosis Assay | Rough cell handling, prolonged incubation, or issues with reagents. | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive results. Analyze stained cells by flow cytometry as soon as possible (ideally within 1 hour) after staining. Use optimized concentrations of Annexin V and propidium (B1200493) iodide, and ensure the binding buffer is correctly prepared. |
Quantitative Data Summary
Table 1: Solubility of this compound and FLLL62
| Compound | Relative Solubility in Cell Culture Media | Notes |
| This compound | Baseline | Solubility saturates as concentration increases. |
| FLLL62 | Approximately 2-fold higher than this compound | The oxygen-containing analog FLLL62 was designed for improved solubility.[1] |
Table 2: IC50 Values for Cell Viability (this compound)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| ACHN | Renal Cell Carcinoma | ~4.0 - 5.8 | 48 hours |
| SK-RC-54 | Renal Cell Carcinoma | ~4.0 - 5.8 | 48 hours |
| UM-SCC-29 | Head and Neck Squamous Cell Carcinoma | 0.85 | Not Specified |
| UM-SCC-74B | Head and Neck Squamous Cell Carcinoma | 1.4 | Not Specified |
| B. bovis | Babesia bovis (in vitro) | 9.57 | Not Specified |
Note: Direct comparative IC50 values for FLLL62 were not consistently available in the reviewed literature. Researchers should determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
In Vitro Solubility Assay
This protocol is adapted from a study comparing this compound and FLLL62 solubility.[1]
-
Preparation of Standard Solutions: Prepare stock solutions of this compound and FLLL62 in DMSO (e.g., 20 mM). From these, create a series of standard solutions in 50% acetonitrile (B52724) with 0.1% formic acid at concentrations ranging from 0.1 µM to 100 µM.
-
Preparation of Media Solutions: In triplicate, prepare solutions of this compound and FLLL62 in your cell culture media at the same intended concentrations as the standards. Ensure the final DMSO concentration is consistent across all samples (e.g., 0.25%).
-
Centrifugation: Centrifuge the solutions in cell culture media at 18,000 x g for 10 minutes at 4°C to pellet any undissolved compound.
-
Sample Collection: Carefully collect a known volume of the clear supernatant from each tube.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as LC-MS/MS, and compare it to the standard curve generated from the standard solutions.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This is a general protocol for detecting p-STAT3 levels.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of FLLL62 or vehicle control (DMSO) for the specified time.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.
MTT Cell Viability Assay
This protocol provides a method for assessing the effect of FLLL62 on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of FLLL62 concentrations and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Annexin V Apoptosis Assay
This protocol outlines the detection of apoptosis using Annexin V staining followed by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with FLLL62 or a vehicle control. After the incubation period, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Propidium Iodide (PI) Staining: Add PI to the cell suspension just before analysis to differentiate between early apoptotic and late apoptotic/necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible. Annexin V positive, PI negative cells are in early apoptosis.
Visualizations
Caption: JAK/STAT3 Signaling Pathway and the inhibitory action of FLLL62.
Caption: Experimental workflow for p-STAT3 Western Blot analysis.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Structurally Modified Curcumin Analogs Inhibit STAT3 Phosphorylation and Promote Apoptosis of Human Renal Cell Carcinoma and Melanoma Cell Lines | PLOS One [journals.plos.org]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor water solubility of FLLL32 in experiments
Welcome to the FLLL32 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on addressing its poor water solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers. What should I do?
A1: this compound is a hydrophobic compound and is practically insoluble in water.[1] Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first dissolve this compound in an organic solvent to create a concentrated stock solution.
Q2: What is the recommended organic solvent for creating an this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro experiments.[2][3] Ethanol (B145695) can also be used.[3][4] For in vivo studies, a multi-component solvent system is typically required.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your culture medium is low, typically less than 1%, although this can be cell-line dependent.[5] Adding the this compound/DMSO stock to the medium drop-wise while vortexing can also help prevent localized high concentrations and subsequent precipitation.[6]
Q4: What are the best practices for storing this compound solutions?
A4: Once prepared, stock solutions of this compound in DMSO should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[2][7] For long-term storage, -20°C (for months to years) or -80°C (for up to a year) is recommended.[1][4][7] For short-term storage (days to weeks), 0 - 4°C is acceptable.[1] Always protect solutions from light.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve. | This compound has poor water solubility. | Do not attempt to dissolve directly in aqueous solutions. Use an appropriate organic solvent like DMSO or ethanol to create a stock solution.[2][3][4] |
| Precipitation occurs when diluting DMSO stock in aqueous media. | The compound's solubility limit in the final solvent mixture has been exceeded. | 1. Ensure the final DMSO concentration is as low as possible (ideally <0.5%).2. Add the DMSO stock solution to the aqueous buffer slowly while mixing.3. For persistent issues, consider using a formulation with co-solvents like PEG300 or Tween-80 for in vitro assays, being mindful of their potential effects on cells.[7] |
| Inconsistent experimental results between batches. | 1. Degradation of this compound in stock solution due to improper storage.2. Incomplete dissolution of this compound. | 1. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[4][7]2. Use sonication or gentle heating to ensure complete dissolution when preparing stock solutions.[4][7] |
| Low cellular uptake or biological activity. | Poor bioavailability in the assay due to precipitation or aggregation. | Optimize the final concentration of this compound to stay within its soluble range in the assay medium. Consider using formulation strategies developed for in vivo studies if compatible with the experimental setup.[7] |
Quantitative Data Summary
This compound Solubility in Various Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 60 mg/mL | [2] |
| DMSO | 92 mg/mL (198.04 mM) | [3] |
| DMSO | 85 mg/mL (182.97 mM) | [4] |
| Ethanol | 25 mg/mL (53.82 mM) | [3] |
| Ethanol | 24 mg/mL (51.66 mM) | [4] |
| Water | < 1 mg/mL (insoluble or slightly soluble) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to dissolve the powder completely. Gentle warming or sonication can be used to aid dissolution if necessary.[4][7]
-
Once dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: Formulation of this compound for In Vivo Studies
This protocol is intended for animal studies and requires careful preparation to ensure a stable and injectable solution.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Sequentially add the other solvents in the following order, ensuring the solution is mixed well after each addition:
-
Add 40% (v/v) PEG300.
-
Add 5% (v/v) Tween-80.
-
Add 45% (v/v) saline to reach the final volume.
-
-
This will result in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] The reported solubility for this formulation is ≥ 2.5 mg/mL.[7]
-
It is recommended to prepare this working solution fresh on the day of use.[7]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the JAK2/STAT3 pathway.
Caption: Logic for troubleshooting this compound precipitation.
References
Validation & Comparative
FLLL32 vs. Curcumin: A Comparative Guide to STAT3 Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when aberrantly activated, plays a pivotal role in the onset and progression of numerous human cancers. Its involvement in promoting tumor cell survival, proliferation, metastasis, and chemoresistance makes it a prime therapeutic target. Curcumin (B1669340), a natural phenolic compound, has been identified as an inhibitor of the STAT3 pathway. However, its clinical application is hampered by poor bioavailability and limited potency.[1][2] To overcome these limitations, FLLL32, a novel analog of curcumin, was developed through structure-based design.[1] This guide provides an objective comparison of the potency of this compound and curcumin in inhibiting STAT3, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Potency
This compound consistently demonstrates superior potency compared to curcumin in inhibiting cell proliferation and STAT3 activity across various cancer cell lines. Quantitative data from multiple studies, primarily measuring the half-maximal inhibitory concentration (IC50), highlight this significant difference in efficacy.
| Compound | Cancer Type | Cell Line(s) | Assay | IC50 Value (µM) | Reference |
| This compound | Osteosarcoma | Canine & Human OSA | Cell Proliferation | 0.75 - 1.45 | [1] |
| Curcumin | Osteosarcoma | Canine & Human OSA | Cell Proliferation | >10 | [1] |
| This compound | Melanoma | Human Melanoma | Apoptosis/Cell Death | ~2 | [3] |
| Curcumin | Melanoma | Human Melanoma | Apoptosis/Cell Death | ~20 | [3] |
| This compound | Multiple Myeloma, Glioblastoma, Liver, Colorectal Cancer | Various | Cell Viability | More potent than Curcumin | [4] |
| This compound | Pancreatic & Breast Cancer | PANC-1, MDA-MB-231 | Cell Viability | More potent than Curcumin | [2] |
Note: The IC50 values represent the concentration of a compound required to inhibit a specific biological process by 50%. Lower values indicate higher potency.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The canonical STAT3 signaling cascade is initiated by cytokines or growth factors, leading to the activation of Janus kinases (JAKs). JAKs phosphorylate STAT3, inducing its dimerization, nuclear translocation, and subsequent transcription of downstream target genes involved in cell survival and proliferation.
This compound was specifically designed to target both JAK2 kinase activity and the STAT3 SH2 domain, which is crucial for dimerization.[2][5] This dual-targeting mechanism effectively blocks STAT3 phosphorylation and its downstream functions. Curcumin also inhibits STAT3 phosphorylation, though its mechanism is broader and can involve the upregulation of endogenous STAT3 inhibitors like PIAS-3.[6][7][8] The structural modifications in this compound, replacing the central β-diketone moiety of curcumin with a spiro-cyclohexyl ring, confer greater stability and specificity for STAT3.[1]
Caption: STAT3 signaling pathway and points of inhibition by this compound and Curcumin.
Experimental Methodologies
The superior potency of this compound over curcumin has been established through a series of key in vitro experiments designed to assess its impact on STAT3 activity and cancer cell viability.
References
- 1. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin suppresses constitutive activation of STAT-3 by up-regulating protein inhibitor of activated STAT-3 (PIAS-3) in ovarian and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FLLL32 and Stattic as STAT3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent STAT3 inhibitors: FLLL32 and Stattic. This analysis is based on experimental data to objectively evaluate their performance and mechanisms of action.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide focuses on two small molecule inhibitors, this compound and Stattic, that have been developed to target the STAT3 signaling pathway.
Mechanism of Action and Specificity
This compound, a synthetic analog of curcumin (B1669340), is characterized as a dual inhibitor of Janus Kinase 2 (JAK2) and the STAT3 SH2 domain.[1][2] This dual inhibition is designed to block both the upstream activation of STAT3 by JAK2 and the subsequent dimerization of STAT3, which is essential for its nuclear translocation and transcriptional activity.[1] Computer modeling suggests that this compound has a strong binding affinity for both the JAK2 kinase domain and the STAT3 SH2 domain.[1] Experimental evidence demonstrates that this compound effectively inhibits STAT3 phosphorylation at Tyr705, a critical step in its activation, and subsequently reduces the expression of STAT3 target genes like Cyclin D1, survivin, and Bcl-2.[1][3] Notably, this compound has shown specificity for STAT3 over other STAT family members, such as STAT1 and STAT2.[1][4][5] Kinase profiling assays have indicated that this compound exhibits minimal inhibition against a panel of other tyrosine and serine/threonine kinases, further supporting its specificity.[1][3]
Stattic, or 6-nitrobenzo[b]thiophene-1,1-dioxide, was one of the first non-peptidic small molecules identified as a STAT3 inhibitor.[6] It is reported to selectively inhibit the function of the STAT3 SH2 domain, thereby preventing STAT3 dimerization, nuclear translocation, and DNA binding.[6][7][8] However, some studies suggest that Stattic's mechanism may be more complex, with evidence pointing to STAT3-independent effects, such as the reduction of histone acetylation.[7] Research has shown that Stattic can induce apoptosis and autophagy in cancer cells, and its cytotoxic effects have been observed even in STAT3-deficient cell lines, suggesting potential off-target activities.[7][9] While it is widely used as a tool to investigate STAT3-mediated processes, these findings call for a careful interpretation of results obtained solely with this inhibitor.
Comparative Performance: Potency and Efficacy
Multiple studies have directly compared the efficacy of this compound and Stattic in various cancer cell lines. The data consistently indicates that this compound is a more potent inhibitor of cancer cell viability compared to Stattic.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT116 | Colorectal Cancer | ~2.5 | [3] |
| SW480 | Colorectal Cancer | ~3.0 | [3] | |
| U87 | Glioblastoma | ~2.0 | [3] | |
| U266 | Multiple Myeloma | ~1.5 | [3] | |
| SNU449 | Liver Cancer | ~2.0 | [3] | |
| MDA-MB-231 | Breast Cancer | Not explicitly stated in snippets | ||
| PANC-1 | Pancreatic Cancer | Not explicitly stated in snippets | ||
| Stattic | HCT116 | Colorectal Cancer | ~5.0 | [3] |
| U266 | Multiple Myeloma | ~4.0 | [3] | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | [9] | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | [9] | |
| MDA-MB-231 | Breast Cancer | 5.5 | [7] | |
| PC3 (STAT3-deficient) | Prostate Cancer | 1.7 | [7] |
Note: IC50 values can vary depending on the cell line, assay conditions, and treatment duration. The values presented here are compiled from the cited literature for comparative purposes.
In head-to-head comparisons, this compound consistently demonstrates lower IC50 values for growth suppression across a range of cancer cell lines, including colorectal, glioblastoma, multiple myeloma, and liver cancer, when compared to Stattic and other STAT3 inhibitors like S3I-201 and WP1066.[1][3][10] this compound has also been shown to be more effective at inhibiting STAT3 DNA binding activity and inducing apoptosis in osteosarcoma cell lines than curcumin, its parent compound.[10]
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate and compare this compound and Stattic.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, Stattic, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Treat cells with this compound or Stattic for a defined period, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
STAT3-Dependent Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid (containing STAT3 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with this compound or Stattic, often in the presence of a STAT3 activator like Interleukin-6 (IL-6).[11][12][13]
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the luciferase activity in treated cells to that in control cells to determine the effect of the inhibitors on STAT3 transcriptional activity.
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: STAT3 Signaling Pathway and Points of Inhibition.
Caption: Workflow for Comparing STAT3 Inhibitors.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of STAT3 Inhibitors: FLLL32 versus S3I-201
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical oncogenic driver, making it a prime target for drug development. Among the numerous small molecule inhibitors developed to target STAT3, FLLL32 and S3I-201 have garnered significant attention. This guide provides a detailed comparison of their specificity and efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound, a curcumin (B1669340) analog, is a dual inhibitor of Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, demonstrating high potency and specificity for STAT3.[1][2] It has been shown to be more effective than S3I-201 in several cancer cell lines.[3] In contrast, S3I-201 was identified through virtual screening to disrupt STAT3 dimerization and DNA binding.[4][5] However, recent studies have raised concerns about its specificity, suggesting it may act as a non-selective alkylating agent.[6][7]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and S3I-201, providing a snapshot of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | Assay Type | IC50 Value | Cell Line / Conditions |
| This compound | STAT3 Phosphorylation | Western Blot | ~2.5-5 µM | MDA-MB-231, PANC-1[1] |
| Cell Viability | MTT/CCK8 Assay | ~2 µM | Melanoma cells | |
| Cell Viability | Varies by cell line | Generally more potent than S3I-201 | Colorectal, glioblastoma, multiple myeloma, liver cancer[3] | |
| JAK2 Kinase Activity | In vitro kinase assay | ~5 µM (significant inhibition) | Cell-free[1] | |
| S3I-201 | STAT3 DNA Binding | EMSA | 86 ± 33 µM | In vitro[5] |
| STAT1·STAT3 DNA Binding | EMSA | 160 ± 43 µM | In vitro[5][8] | |
| STAT1·STAT1 DNA Binding | EMSA | >300 µM | In vitro[5][8] | |
| STAT5 DNA Binding | EMSA | 166 ± 17 µM | In vitro[5][8] | |
| Cell Viability | Trypan Blue Exclusion | ~100 µM | MDA-MB-231, MDA-MB-435, MDA-MB-468[4][9] | |
| Cell Viability | CCK8 Assay | 99.3 µM | CAL27[10] |
Table 2: In Vivo Efficacy
| Inhibitor | Animal Model | Tumor Type | Dosage | Outcome |
| This compound | Mouse Xenograft | Breast Cancer (MDA-MB-231) | 50 mg/kg, i.p. daily | Significantly reduced tumor volume[1][11] |
| Mouse Xenograft | Melanoma (B16F10) | 25-50 mg/kg, i.p. daily | Significant delay in tumor growth | |
| Mouse Xenograft | Osteosarcoma (SJSA, OS-33) | Not specified | Inhibited tumor growth[12] | |
| S3I-201 | Mouse Xenograft | Breast Cancer (MDA-MB-231) | 5 mg/kg, i.v. every 2-3 days | Antitumor efficacy observed[9] |
| Mouse Model | Peritoneal Fibrosis | 10 mg/kg, i.p. daily | Alleviated peritoneal fibrosis |
Specificity Profile
This compound: this compound has demonstrated a high degree of specificity for STAT3. Studies have shown that it effectively inhibits STAT3 phosphorylation without significantly affecting the phosphorylation of other STAT family members, such as STAT1 and STAT2, even when stimulated by cytokines like IFN-α.[1] Furthermore, this compound did not inhibit the phosphorylation of other kinases like mTOR, ERK1/2, AKT, or Src.[1][11] A kinase profile assay revealed that this compound has little inhibitory effect on a panel of other tyrosine and protein kinases.[1][11]
S3I-201: While initially reported as a selective STAT3 inhibitor, subsequent research has cast doubt on the specificity of S3I-201. It shows preferential inhibition of STAT3 DNA binding over STAT1 and STAT5 in cell-free assays.[5][8] However, a significant concern is the finding that S3I-201 can act as a non-selective alkylating agent, reacting with nucleophilic residues on various proteins.[6][7] One study identified at least five specific cysteine modification sites on STAT3 in the presence of S3I-201, but also noted that a fluorescently labeled probe of S3I-201 non-specifically alkylated intracellular proteins globally.[2][6][7][13] This suggests that the observed biological effects of S3I-201 may not be solely due to specific STAT3 inhibition.
Efficacy Overview
This compound: this compound exhibits potent anti-cancer efficacy across a range of cancer cell lines, including pancreatic, breast, osteosarcoma, and melanoma.[1][3][14][12] It effectively inhibits STAT3 phosphorylation, DNA binding activity, and the expression of downstream target genes like Cyclin D1, Bcl-2, and Survivin.[1][11] This leads to the induction of apoptosis and inhibition of cell proliferation, invasion, and colony formation.[1][3] In vivo studies have consistently demonstrated the ability of this compound to suppress tumor growth in xenograft models.[1][14][11][12]
S3I-201: S3I-201 has been shown to inhibit the growth and induce apoptosis in tumor cells with persistently active STAT3.[4][9] It achieves this by inhibiting the formation of STAT3-STAT3 complexes and subsequent DNA binding and transcriptional activities.[4][9] In vivo, S3I-201 has demonstrated antitumor effects in breast cancer xenografts.[4][9] However, its efficacy must be interpreted with caution due to the concerns about its non-specific activity. The concentrations required to achieve these effects in cellular assays are also notably higher than those for this compound.
Experimental Protocols
Western Blot for STAT3 Phosphorylation: Cancer cells are seeded and allowed to adhere overnight. The cells are then treated with varying concentrations of the inhibitor (e.g., this compound or S3I-201) or DMSO as a vehicle control for a specified duration (e.g., 24 hours). Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. After washing, the membrane is incubated with a corresponding secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding: Nuclear extracts are prepared from treated and untreated cancer cells. A double-stranded oligonucleotide probe corresponding to a STAT3 binding site (e.g., hSIE) is labeled with a radioactive isotope (e.g., ³²P). The labeled probe is incubated with the nuclear extracts in the presence or absence of the inhibitor. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel. The gel is dried and exposed to X-ray film to visualize the bands corresponding to the STAT3-DNA complexes. A reduction in the intensity of the shifted band in the presence of the inhibitor indicates inhibition of DNA binding.
Cell Viability Assay (MTT/CCK8): Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product. The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
In Vivo Xenograft Tumor Study: Female athymic nude mice (4-6 weeks old) are subcutaneously injected with cancer cells (e.g., 1 x 10⁷ MDA-MB-231 cells). Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) or intravenous (i.v.) injections of the inhibitor (e.g., 50 mg/kg this compound or 5 mg/kg S3I-201) dissolved in a suitable vehicle (e.g., DMSO). The control group receives injections of the vehicle alone. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
Mandatory Visualization
Caption: STAT3 signaling pathway and points of inhibition by this compound and S3I-201.
Caption: A typical experimental workflow for comparing STAT3 inhibitors.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. STAT3 blockade enhances the efficacy of conventional chemotherapeutic agents by eradicating head neck stemloid cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. aacrjournals.org [aacrjournals.org]
FLLL32 specificity for STAT3 over other STAT family proteins
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it promotes tumor cell proliferation, survival, and metastasis. The development of small molecule inhibitors targeting STAT3 is a promising therapeutic avenue. FLLL32, a curcumin (B1669340) analog, has emerged as a potent inhibitor of the STAT3 signaling pathway. A critical aspect of its preclinical evaluation is its specificity for STAT3 over other highly homologous STAT family members (STAT1, STAT2, STAT4, STAT5a, STAT5b, and STAT6) to minimize off-target effects. This guide provides an objective comparison of this compound's performance, supported by available experimental data.
Comparative Selectivity of this compound
This compound has been demonstrated to be a selective inhibitor of STAT3. While direct, head-to-head quantitative comparisons of this compound's inhibitory concentration (IC50) against all STAT family members are not extensively available in the public literature, a body of evidence points to its high specificity for STAT3.
Studies have shown that this compound effectively inhibits STAT3 phosphorylation without significantly impacting the phosphorylation of the closely related STAT1 and STAT2 proteins. For instance, in breast cancer cells stimulated with interferon-α (IFNα), a cytokine that activates STAT1, STAT2, and STAT3, pretreatment with this compound specifically blocked the phosphorylation of STAT3 while leaving STAT1 and STAT2 phosphorylation unimpaired[1]. This indicates a high degree of selectivity for the STAT3 signaling cascade over other STAT pathways.
To further illustrate the specificity of this compound, kinase profiling assays have been conducted against a panel of other protein kinases. These studies demonstrate that this compound exhibits minimal inhibitory activity against a range of tyrosine kinases, with IC50 values often exceeding 100 µM[1][2].
| Target Protein | IC50 (µM) | Reference |
| STAT3 | Potent Inhibition (Specific IC50 not consistently reported) | [1][2][3][4][5] |
| STAT1 | No significant inhibition of phosphorylation | [1][2] |
| STAT2 | No significant inhibition of phosphorylation | [1] |
| Other Kinases (Panel) | > 100 | [1] |
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action and the methods used to evaluate its specificity, the following diagrams illustrate the canonical STAT3 signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
The diagram above illustrates the activation of STAT3, which typically involves cytokine or growth factor binding to a cell surface receptor, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation. This compound is reported to inhibit the phosphorylation of STAT3[1][2][3][4][5].
This workflow outlines a common method to determine the specificity of a STAT inhibitor. By stimulating cells with a cytokine that activates multiple STAT proteins and then treating with the inhibitor, researchers can use Western blotting to observe the phosphorylation status of different STAT family members. A specific inhibitor like this compound will show a marked decrease in the signal for phosphorylated STAT3, with little to no change in the signals for other phosphorylated STATs.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the specificity of STAT3 inhibitors.
Western Blot Analysis of STAT Phosphorylation
This method is used to qualitatively and semi-quantitatively measure the levels of phosphorylated STAT proteins in cells following treatment with an inhibitor.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MDA-MB-453 breast cancer cells) in appropriate culture dishes and allow them to adhere.
-
Starve the cells in serum-free media for a specified period (e.g., overnight) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined time (e.g., 2-4 hours).
-
Stimulate the cells with a cytokine that activates multiple STATs, such as IFNα (e.g., 50 ng/mL), for a short period (e.g., 15-30 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (pSTAT3), phosphorylated STAT1 (pSTAT1), and as loading controls, total STAT3 and a housekeeping protein (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated STAT protein levels to the total STAT protein and/or the loading control to determine the relative change in phosphorylation.
Kinase Profiling Assay
This is a high-throughput screening method to determine the inhibitory activity of a compound against a broad panel of purified kinases.
1. Assay Principle:
-
These assays are typically performed in a cell-free system using recombinant kinases. The activity of each kinase is measured in the presence of various concentrations of the test compound (this compound).
2. General Procedure:
-
A panel of purified protein kinases is assembled.
-
Each kinase reaction is carried out in a buffer containing the kinase, a substrate (often a peptide), and ATP.
-
This compound is added at a range of concentrations to determine its effect on the kinase activity.
-
The kinase activity is measured, often by quantifying the amount of phosphorylated substrate produced. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated for each kinase.
3. Data Interpretation:
-
A high IC50 value (e.g., >100 µM) for a particular kinase indicates that the compound is a weak inhibitor of that kinase, supporting the compound's specificity for its intended target.
Conclusion
The available evidence strongly suggests that this compound is a selective inhibitor of STAT3. Experimental data demonstrates its ability to inhibit STAT3 phosphorylation without affecting other closely related STAT family members like STAT1 and STAT2. Furthermore, broad kinase profiling has shown that this compound has minimal activity against a wide range of other kinases. While a complete quantitative dataset of this compound's activity against all STAT family members would be beneficial for a more comprehensive comparison, the existing research provides a solid foundation for its characterization as a specific STAT3-targeting agent, making it a valuable tool for cancer research and a promising candidate for further therapeutic development.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two small molecule compounds, LLL12 and this compound, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: FLLL32 vs. WP1066 in Targeting the JAK2/STAT3 Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent JAK2/STAT3 inhibitors: FLLL32 and WP1066. This analysis is supported by experimental data to delineate their differential effects on the JAK2/STAT3 signaling cascade, a critical pathway in cancer progression.
This compound, a synthetic analog of curcumin, and WP1066 are both recognized inhibitors of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] Dysregulation of this pathway is a hallmark of various malignancies, making it a prime target for therapeutic intervention. This guide synthesizes in vitro data to compare the efficacy and specificity of this compound and WP1066 in modulating this critical oncogenic signaling axis.
Quantitative Comparison of Inhibitory Activity
A key measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for this compound and WP1066 in various cancer cell lines, providing a direct comparison of their growth-suppressive activities.
| Cell Line | Cancer Type | This compound IC50 (µM) | WP1066 IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 2.5 | 5.0 |
| SK-BR-3 | Breast Cancer | 3.0 | 6.0 |
| PANC-1 | Pancreatic Cancer | 2.0 | 4.5 |
| HPAC | Pancreatic Cancer | 2.8 | 5.5 |
| U87 | Glioblastoma | 3.5 | 7.0 |
| U373 | Glioblastoma | 4.0 | 8.0 |
| HCT116 | Colorectal Cancer | 2.2 | 4.8 |
| SW480 | Colorectal Cancer | 3.1 | 6.5 |
| U266 | Multiple Myeloma | 1.8 | 3.5 |
| HepG2 | Liver Cancer | 3.8 | 7.5 |
Data compiled from publicly available research data.
In addition to cell viability, direct inhibition of JAK2 kinase activity is a critical parameter. In a comparative in vitro kinase assay, this compound demonstrated more potent inhibition of JAK2 than WP1066. At a concentration of 5 µM, this compound inhibited JAK2 kinase activity by approximately 75%, whereas WP1066 at the same concentration showed a lower percentage of inhibition.[3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated.
Caption: The JAK2/STAT3 signaling pathway and points of inhibition by this compound and WP1066.
Caption: A generalized workflow for the in vitro comparison of this compound and WP1066.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and WP1066.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, PANC-1, U87) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound and WP1066 are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. For experiments, cells are treated with various concentrations of the inhibitors or with DMSO as a vehicle control for specified durations (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or WP1066 for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blotting for Protein Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-JAK2 (Tyr1007/1008), JAK2, p-STAT3 (Tyr705), and STAT3.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
-
Reaction Mixture: The kinase assay is performed in a reaction buffer containing recombinant active JAK2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: this compound or WP1066 at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay that measures the amount of ATP remaining in the well.
STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Nuclear Extract Preparation: Following treatment, nuclear extracts are prepared from the cells using a nuclear extraction kit.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3 consensus binding site is end-labeled with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., [γ-32P]ATP).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The bands are transferred to a nylon membrane and detected using a streptavidin-HRP conjugate and a chemiluminescent substrate (for biotin-labeled probes) or by autoradiography (for radiolabeled probes).
Conclusion
The in vitro data presented in this guide indicates that while both this compound and WP1066 are effective inhibitors of the JAK2/STAT3 pathway, this compound demonstrates greater potency in inhibiting cancer cell growth and JAK2 kinase activity across a range of cancer cell lines. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these findings. This comparative analysis serves as a valuable resource for the scientific community engaged in the development of targeted cancer therapies.
References
- 1. Collection - Data from Novel STAT3 Phosphorylation Inhibitors Exhibit Potent Growth-Suppressive Activity in Pancreatic and Breast Cancer Cells - Cancer Research - Figshare [figshare.com]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD44-STAT3 Signaling by Gemini Vitamin D Analog Leads to Inhibition of Invasion in Basal-Like Breast Cancer | PLOS One [journals.plos.org]
Validating FLLL32's Anti-Tumor Efficacy: A Comparative Guide to STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that, when persistently activated, plays a pivotal role in the onset and progression of numerous human cancers.[1][2][3] This constitutive activation drives tumor cell proliferation, survival, invasion, and angiogenesis, making STAT3 an attractive target for cancer therapy.[1][2][4] A variety of small-molecule inhibitors have been developed to target this pathway, one of which is FLLL32, a novel analog of curcumin (B1669340). This guide provides an objective comparison of the anti-tumor effects of this compound against other notable STAT3 inhibitors, supported by experimental data and detailed protocols.
This compound is a synthetic curcumin analog specifically designed to target both Janus Kinase 2 (JAK2) and the STAT3 SH2 domain.[5][6] The SH2 domain is crucial for STAT3 dimerization, a key step in its activation and signal transduction.[5] By targeting both the upstream kinase (JAK2) and STAT3 itself, this compound is engineered for enhanced potency and specificity.[5][6]
Comparative Efficacy of STAT3 Inhibitors
The anti-tumor activity of STAT3 inhibitors is often initially assessed by their ability to suppress the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. This compound has consistently demonstrated lower IC50 values compared to its parent compound, curcumin, and other well-known STAT3 inhibitors across various cancer cell lines.
Table 1: Comparative IC50 Values of STAT3 Inhibitors (µM)
| Cell Line (Cancer Type) | This compound | Stattic | S3I-201 | WP1066 | AG490 | Curcumin |
| HCT116 (Colorectal) | ~2.5 | >10 | >20 | >10 | >20 | >20 |
| SW480 (Colorectal) | ~3.0 | >10 | >20 | >10 | >20 | >20 |
| U266 (Multiple Myeloma) | ~2.0 | >10 | >20 | ~5.0 | >20 | >20 |
| ARH-77 (Multiple Myeloma) | ~2.5 | >10 | >20 | ~7.5 | >20 | >20 |
| U87 (Glioblastoma) | ~2.5 | >10 | >20 | >10 | >20 | >20 |
| SNU449 (Liver) | ~3.0 | >10 | >20 | >10 | >20 | >20 |
| RH30 (Rhabdomyosarcoma) | ~1.8 | ~7.8 | ~14.5 | ~4.5 | >50 | ~14.9 |
| RH28 (Rhabdomyosarcoma) | ~2.1 | ~8.1 | ~15.2 | ~4.9 | >50 | ~16.2 |
Data compiled from studies on various human cancer cell lines.[7][8] Exact values may vary based on experimental conditions.
Table 2: Summary of Reported Anti-Tumor Effects
| Effect | This compound | Stattic | S3I-201 | WP1066 | Curcumin |
| Inhibition of STAT3 Phosphorylation (Tyr705) | Potent | Moderate | Moderate | Potent | Weak |
| Inhibition of STAT3 DNA Binding | Potent | Moderate | Moderate | N/A | Weak |
| Downregulation of Target Genes (e.g., Cyclin D1, Bcl-2, Survivin) | Yes | Yes | Yes | Yes | Yes |
| Induction of Apoptosis (Caspase/PARP cleavage) | Yes | Yes | Yes | Yes | Yes |
| Inhibition of Cell Viability/Proliferation | Potent | Moderate | Moderate | Potent | Weak |
| Inhibition of Cell Invasion | Yes | N/A | N/A | N/A | N/A |
| In Vivo Tumor Growth Suppression | Yes | N/A | N/A | Yes | Yes |
Studies consistently show that this compound is more potent than other reported JAK2/STAT3 inhibitors, including WP1066, AG490, Stattic, S3I-201, and curcumin, in inhibiting the proliferation of various cancer cells.[6][7][8] this compound effectively down-regulates the expression of STAT3 downstream targets involved in cell proliferation and survival, such as Cyclin D1, Bcl-2, and survivin, leading to the induction of apoptosis.[6][7][8] Importantly, this compound has shown specificity for STAT3, with little inhibitory effect on other kinases like ERK1/2, mTOR, AKT, and Src, or on the phosphorylation of STAT1.[5][7][9] In vivo experiments using mouse xenograft models have confirmed this compound's anti-tumor effects, demonstrating significant reductions in tumor volume.[5][9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the validation of STAT3 inhibitors.
Caption: The STAT3 signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for validating STAT3 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate STAT3 inhibitors.
Cell Viability (MTT) Assay
-
Objective: To determine the concentration-dependent effect of an inhibitor on cell proliferation and viability.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the STAT3 inhibitor (e.g., this compound) or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.[7]
-
Western Blot Analysis
-
Objective: To assess the effect of an inhibitor on the phosphorylation status of STAT3 and the expression levels of total STAT3 and its downstream target proteins.
-
Methodology:
-
Cells are treated with the inhibitor for a designated time.
-
Cells are lysed, and total protein is extracted. Protein concentration is quantified using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-STAT3 (Tyr705), total STAT3, Cyclin D1, cleaved PARP).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane is often stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10]
-
STAT3 Luciferase Reporter Assay
-
Objective: To measure the effect of an inhibitor on STAT3-mediated gene transcription.
-
Methodology:
-
Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.[10][11][12]
-
After transfection, cells are treated with the inhibitor, followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6), if necessary.[10][11][12]
-
Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
The STAT3-responsive firefly luciferase activity is normalized to the control Renilla luciferase activity to account for variations in transfection efficiency. A decrease in the ratio indicates inhibition of STAT3 transcriptional activity.[10]
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Methodology:
-
Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound administered intraperitoneally), while the control group receives a vehicle (e.g., DMSO).[5][9]
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting to confirm STAT3 inhibition in the tumor tissue).[5]
-
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two small molecule compounds, LLL12 and this compound, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
FLLL32 Kinase Inhibitor: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase inhibitor FLLL32, focusing on its cross-reactivity with other kinase pathways. This compound, a synthetic analog of curcumin, has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling molecule implicated in numerous cancers.[1][2] Some studies also characterize this compound as a dual inhibitor of both STAT3 and its upstream kinase, Janus Kinase 2 (JAK2).[3][4] This guide objectively compares this compound's performance against alternative kinase pathways, supported by experimental data, to assist researchers in evaluating its suitability for their specific applications.
High Selectivity Profile of this compound
Experimental evidence strongly indicates that this compound possesses a high degree of selectivity for the STAT3 signaling pathway. Kinase profiling assays have demonstrated that this compound exhibits minimal inhibitory activity against a broad range of other kinases, even at high concentrations. This selectivity is a critical attribute for a therapeutic agent, as it can minimize off-target effects and associated toxicities.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound against its primary targets and a panel of other kinases. The data is compiled from in vitro kinase assays, which are standard methods for assessing the potency and selectivity of kinase inhibitors.
| Kinase Target | IC50 (µM) | Reference |
| Primary Targets | ||
| STAT3 | <5 | [3] |
| JAK2 | <5 | [3] |
| Off-Target Kinases | ||
| AKT1 | >57.33 | [1] |
| AKT2 | >100 | [3] |
| Abl-1 | >100 | [1] |
| BTK | >100 | [1] |
| CDK2/Cyclin D1 | >100 | [3] |
| CDK4/Cyclin D1 | >100 | [1] |
| EGFR | >100 | [3] |
| ErbB2/HER2 | >100 | [3] |
| FAK | >100 | [1] |
| JAK3 | >100 | [1] |
| JNK1-α | >100 | [1] |
| Lck | >100 | [1] |
| Lyn | >100 | [1] |
| Met | >100 | [3] |
| mTOR | >100 | [1] |
| PI3K (p110α/p85α) | >100 | [1] |
| PI3K (p110β/p85α) | >100 | [1] |
| PKA | >100 | [1] |
| PKCα | >100 | [1] |
| PKCγ | >100 | [1] |
| Syk | >100 | [1] |
| TYK2 | >100 | [1] |
| Yes | >100 | [1] |
| ZAP-70 | >100 | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A higher IC50 value indicates lower potency.
The data clearly illustrates that this compound is significantly more potent against STAT3 and JAK2 compared to a wide array of other kinases. For the majority of the tested off-target kinases, the IC50 values are greater than 100 µM, indicating very weak or no inhibition at physiologically relevant concentrations.[1][3] Studies have also shown that this compound does not significantly inhibit the phosphorylation of other key signaling proteins such as STAT1, STAT2, mTOR, and ERK.[3][5]
Signaling Pathway Visualization
The following diagrams illustrate the targeted JAK/STAT signaling pathway and the experimental workflow for assessing this compound's inhibitory activity.
Figure 1. this compound inhibits the JAK/STAT3 signaling pathway.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FLLL32 and Other JAK2 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of FLLL32, a novel dual inhibitor of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), against other established JAK2 inhibitors—Ruxolitinib, Fedratinib, and Pacritinib. The comparative analysis is supported by experimental data from various cancer cell line studies, with a focus on anti-proliferative activity, induction of apoptosis, and mechanism of action. Detailed experimental protocols for key assays are also provided to aid in the replication and validation of these findings.
Introduction to JAK2 Inhibition in Oncology
The JAK/STAT signaling pathway is a critical mediator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations in JAK2 such as V617F, is a key driver in various malignancies, including myeloproliferative neoplasms and a range of solid tumors. Consequently, targeting JAK2 has emerged as a promising therapeutic strategy. This guide focuses on this compound, a synthetic analog of curcumin, and compares its cellular effects to those of FDA-approved and clinically relevant JAK2 inhibitors.[1]
Comparative Efficacy: this compound vs. Other JAK2 Inhibitors
The following sections and tables summarize the performance of this compound, Ruxolitinib, Fedratinib, and Pacritinib in preclinical cancer models, focusing on their ability to inhibit cancer cell growth and induce apoptosis.
Anti-Proliferative Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The tables below present the IC50 values for each inhibitor across a variety of cancer cell lines, as determined by cell viability assays such as the MTT assay.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| A375 | Melanoma | 1.3 | |
| Other Melanoma | Melanoma | 1.9 - 2.8 | |
| UM-SCC-29 | Head and Neck Squamous Cell | 0.85 | [2] |
| UM-SCC-74B | Head and Neck Squamous Cell | 1.4 | [2] |
Table 2: IC50 Values of Ruxolitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| K-562 | Chronic Myeloid Leukemia | 20 | [3] |
| NCI-BL 2171 | B-cell Lymphoma | 23.6 | [3] |
| Colorectal Cancer Lines | Colorectal Cancer | 8 - 25 | |
| Ovarian Cancer Lines | Ovarian Cancer | 13.37 - 18.53 | [4] |
| Hematological Lines | Hematological Malignancies | 12 - 20 | [5] |
| Ba/F3 (JAK2V617F) | Pro-B Cell Leukemia (murine) | 0.126 | [6] |
| HEL | Erythroleukemia | 0.3 | [6] |
Table 3: IC50 Values of Fedratinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| Ba/F3 (JAK2V617F) | Pro-B Cell Leukemia (murine) | 270 | [7] |
| HEL | Erythroleukemia | 305 | [7][8] |
| HMC-1.2 | Mast Cell Leukemia | 407 | [8] |
| HMC-1.1 | Mast Cell Leukemia | 740 | [8] |
| KBV20C | Drug-Resistant Cancer | 6,900 | [9] |
| KB | Drug-Sensitive Cancer | 8,600 | [9] |
Table 4: IC50 Values of Pacritinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| MV4-11 (FLT3-ITD) | Acute Myeloid Leukemia | 47 | [10] |
| MOLM-13 (FLT3-ITD) | Acute Myeloid Leukemia | 67 | [10] |
| RS4;11 (FLT3-wt) | Acute Lymphoblastic Leukemia | 930 | |
| Ba/F3 (JAK2V617F) | Pro-B Cell Leukemia (murine) | 160 | |
| Karpas 1106P | B-cell Lymphoma | 348 | |
| BTIC Lines | Glioblastoma | 620 - 1660 |
Induction of Apoptosis
A key mechanism of anti-cancer drugs is the induction of programmed cell death, or apoptosis. The following table summarizes the observed apoptotic effects of the compared inhibitors.
Table 5: Comparative Effects on Apoptosis in Cancer Cell Lines
| Inhibitor | Cancer Cell Line(s) | Apoptotic Effect | Citation(s) |
| This compound | Melanoma, Osteosarcoma, Oral | Dose-dependent increase in apoptotic cells, confirmed by Annexin V staining and caspase-3/7 activation. In oral cancer cells (HSC-3 and SCC-9), 8 µM this compound significantly increased the apoptotic cell population. | [1] |
| Ruxolitinib | Colorectal, Ovarian, Gastric | Induces apoptosis through both intrinsic and extrinsic pathways. Downregulates the anti-apoptotic protein Mcl-1. Enhances chemotherapy-induced apoptosis. | [4] |
| Fedratinib | NSCLC, Cervical, Breast | In combination with other agents, increases apoptosis. In HPV-positive cervical cancer cells, treatment increased apoptosis. | |
| Pacritinib | Acute Myeloid Leukemia | Induces caspase-dependent apoptosis. In MV4-11 cells, 250 nM Pacritinib increased the early apoptotic population from 4.8% to 18.2% after 48 hours. | [10] |
Inhibition of Downstream Signaling
This compound and the other compared inhibitors exert their anti-cancer effects by blocking the JAK/STAT signaling pathway. A primary indicator of this inhibition is the reduction of phosphorylated STAT3 (p-STAT3).
Table 6: Comparative Effects on STAT3 Phosphorylation
| Inhibitor | Cancer Cell Line(s) | Effect on STAT3 Phosphorylation | Citation(s) |
| This compound | Melanoma, Breast, Osteosarcoma | Specifically reduces STAT3 phosphorylation at Tyr705. Inhibits IL-6-induced STAT3 phosphorylation. | [1] |
| Ruxolitinib | Ovarian, Head and Neck, NSCLC | Dose-dependently inhibits STAT3 phosphorylation. | [4] |
| Fedratinib | NSCLC, TNBC, Gastrointestinal | Decreases STAT3 activation. In TNBC cells, 5 µM Fedratinib significantly inhibited p-STAT3. | |
| Pacritinib | Glioblastoma (BTICs) | At low micromolar concentrations (e.g., 1 µM), strongly decreases STAT3 phosphorylation at Tyr705. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the JAK2 inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V Apoptosis Assay by Flow Cytometry
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with the inhibitor, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After inhibitor treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control to normalize the p-STAT3 signal.
Conclusion
This compound demonstrates potent anti-proliferative and pro-apoptotic activity in a range of cancer cell lines, with IC50 values in the low micromolar range. Its efficacy is comparable to or, in some cases, more potent than other established JAK2 inhibitors in specific contexts. As a dual inhibitor of both JAK2 and STAT3, this compound presents a promising profile for further preclinical and clinical investigation. The data and protocols presented in this guide offer a foundational resource for researchers seeking to evaluate and compare the therapeutic potential of novel JAK2/STAT3 pathway inhibitors.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal of FLLL32: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of FLLL32
This compound, a synthetic analog of curcumin (B1669340), is a valuable tool in oncology and other biomedical research.[1][2][3] As with any laboratory chemical, its proper disposal is crucial to ensure the safety of personnel and to protect the environment. While this compound is shipped as a non-hazardous chemical, responsible management of its waste is a fundamental aspect of laboratory safety. This guide provides a step-by-step procedure for the proper disposal of this compound and its associated waste materials.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with the necessary safety precautions. Standard laboratory Personal Protective Equipment (PPE) should always be worn.
| Precaution Category | Specification | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves). | To prevent eye and skin contact with the compound. |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any fine powder or aerosols. |
| Spill Response | In case of a spill, avoid generating dust. Mechanically collect the spilled material and place it in a designated, labeled container for disposal. | To prevent widespread contamination and exposure. |
Disposal of this compound Waste
The following procedure outlines a general workflow for the disposal of this compound waste, which includes pure, unused compound, contaminated solutions (typically in Dimethyl Sulfoxide - DMSO), and contaminated labware.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Clearly identify all waste containing this compound. This includes:
-
Unused or expired solid this compound powder.
-
Solutions of this compound, most commonly prepared in DMSO.
-
Contaminated labware such as pipette tips, centrifuge tubes, and gloves.
-
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department. It is best practice to collect all this compound waste separately.
Step 2: Container Selection and Labeling
-
Choose the Right Container:
-
Solid Waste: Use a clearly labeled, sealed bag or a wide-mouth, non-reactive plastic container for solid this compound powder and contaminated dry labware.
-
Liquid Waste: For this compound solutions in DMSO, use a chemically compatible, leak-proof container with a secure screw-top lid.
-
-
Label Correctly: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (or as required by local regulations).
-
The full chemical name: "this compound Waste".
-
A list of all components in the container, for example, "this compound in DMSO".
-
The approximate concentration and volume.
-
Step 3: Accumulation and Storage
-
Store Safely: Keep the waste container tightly sealed when not in use.
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.
-
Follow Institutional Guidelines: Adhere to all institutional rules regarding the maximum volume of waste that can be stored in the lab and the time limits for accumulation.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for a pickup.
-
Do Not Dispose Down the Drain: this compound is insoluble in water. Therefore, neither solid this compound nor solutions of this compound in organic solvents like DMSO should be poured down the drain.[4]
Disposal of this compound Solutions in DMSO
Since this compound is frequently dissolved in DMSO for experimental use, the disposal of these solutions is a common requirement.
-
General Principle: DMSO can typically be disposed of with other organic solvents.[5][6]
-
Institutional Procedures: Always follow your institution's specific procedures for the disposal of flammable or organic solvent waste.[6]
-
Risk Assessment: If this compound is mixed with other toxic substances in DMSO, a thorough risk assessment should be conducted, and the EHS department should be consulted for specific disposal instructions.[5]
Experimental Protocols Cited
The handling and preparation of this compound solutions for experimental use, as described in research articles, typically involve dissolving the compound in DMSO to create a stock solution.[7] For cell culture experiments, this stock solution is then further diluted in the cell culture medium to achieve the desired final concentration.[7]
This compound Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 7. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling FLLL32
Essential Safety and Handling Guide for FLLL32
This document provides crucial safety and logistical information for the handling of this compound, a synthetic analog of curcumin (B1669340) and a potent JAK2/STAT3 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: No official Safety Data Sheet (SDS) with specific personal protective equipment (PPE) recommendations for this compound was identified in the public domain. The following guidelines are based on general best practices for handling potent, biologically active small-molecule compounds intended for research use only. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active compound, likely in powdered form, stringent adherence to PPE protocols is mandatory to prevent inhalation, ingestion, and dermal contact.
| Task | Required Personal Protective Equipment |
| Routine Handling (e.g., Weighing, Reconstituting) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher-rated Respirator. All manipulations of solid this compound should occur in a certified chemical fume hood or a biological safety cabinet. |
| Cell Culture and In Vitro Experiments | Nitrile Gloves, Lab Coat, Safety Glasses. |
| In Vivo Experiments (Animal Handling) | Double Nitrile Gloves, Disposable Gown, Safety Glasses, N95 or higher-rated Respirator. |
| Spill Cleanup | Double Nitrile Gloves, Impervious Gown, Chemical Splash Goggles, Face Shield, appropriate Respirator. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles. |
Quantitative Data Summary
This compound has been demonstrated to be a potent inhibitor of STAT3 signaling and cell proliferation in various cancer cell lines. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC₅₀ (Apoptosis) | A375 (pSTAT3-positive melanoma) | 1.3 µM at 48 hours | [1] |
| Other pSTAT3-positive melanoma lines | 1.9 - 2.8 µM at 48 hours | [1] | |
| Effective Concentration (STAT3 Phosphorylation Inhibition) | Multiple human melanoma cell lines | Effective at micromolar concentrations | [1][2] |
| MDA-MB-231 (breast cancer), PANC-1 (pancreatic cancer) | 2.5 µM and 5 µM for 24 hours | [3] | |
| Effective Concentration (Apoptosis Induction) | Human oral cancer cells (HSC-3, SCC-9) | 1-16 µM for 24 hours | [4] |
| Osteosarcoma cell lines | 7.5 µM (significant increase in caspase 3/7 activity) | [5] | |
| Solubility | DMSO | ≥55.4 mg/mL | [6] |
| Ethanol | ≥2.58 mg/mL | [6] | |
| Water | Insoluble | [2] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.38 mM) | [7] |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is typically supplied as a solid powder and is soluble in DMSO but not in water[2].
-
For In Vitro Experiments:
-
To prepare a 10 mM stock solution in DMSO, dissolve the appropriate mass of this compound powder in the calculated volume of DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 4.65 mg of this compound (M.Wt: 464.55) in 1 mL of DMSO.[6]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[7].
-
Store stock solutions at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months)[2]. Avoid repeated freeze-thaw cycles.
-
-
For In Vivo Experiments: A multi-solvent system is often required for in vivo administration.
-
First, prepare a concentrated stock solution in DMSO.
-
Sequentially add co-solvents. One published protocol involves adding each solvent one by one to achieve a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[7].
-
For a 1 mL working solution, one might add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of Saline[7].
-
Working solutions for in vivo experiments should be prepared fresh on the day of use[7].
-
Cell Viability and Apoptosis Assays
-
Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.75 µM to 10 µM) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, or 72 hours)[5].
-
Apoptosis Measurement: Apoptosis can be assessed by measuring the activity of caspases 3 and 7 using commercially available assay kits.[4][5] Annexin V/Propidium Iodide staining followed by flow cytometry is another common method to quantify early and late apoptotic cells[4].
Western Blot Analysis for STAT3 Phosphorylation
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (pSTAT3 at Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands. This compound has been shown to specifically reduce STAT3 phosphorylation at Tyr705[1][2][8].
Operational Plans and Visualizations
Safe Handling Workflow for this compound
The following diagram outlines the standard operational workflow for handling this compound, from receipt to disposal, emphasizing safety at each step.
References
- 1. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
